Dibenzyldimethylammonium
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14800-26-1 |
|---|---|
Molecular Formula |
C16H20N+ |
Molecular Weight |
226.34 g/mol |
IUPAC Name |
dibenzyl(dimethyl)azanium |
InChI |
InChI=1S/C16H20N/c1-17(2,13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3/q+1 |
InChI Key |
LNIYNESXCOYFPW-UHFFFAOYSA-N |
SMILES |
C[N+](C)(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Canonical SMILES |
C[N+](C)(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Other CAS No. |
14800-26-1 |
Related CAS |
100-94-7 (chloride) |
Synonyms |
is(dibenzyldimethylammonium) mu-oxo-bis(tribromoferate(III)) dibenzyldimethylammonium dibenzyldimethylammonium chloride dibenzyldimethylammonium iodide dibenzyldimethylammonium iodide, 14C-labeled N,N-dimethyl-N',N'-dibenzylammonium chloride |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Dibenzyldimethylammonium
Advanced Quaternization Routes
The synthesis of dibenzyldimethylammonium salts is primarily achieved through quaternization reactions, which involve the alkylation of a tertiary amine. Several advanced methodologies have been developed to optimize this process, enhancing yield, purity, and efficiency.
Direct Quaternization Techniques and Process Optimization for this compound Synthesis
The foundational method for synthesizing this compound chloride involves the direct reaction of dimethylamine (B145610) with benzyl (B1604629) chloride. This nucleophilic substitution reaction requires careful control of stoichiometry to minimize the formation of byproducts. In a typical large-scale industrial setting, this exothermic reaction is managed in enamel-coated steel reactors to prevent corrosion from chloride ions. The process often involves charging the reactor with an aqueous solution of dimethylamine and an alkaline substance like sodium carbonate, followed by the controlled addition of benzyl chloride at elevated temperatures (e.g., 94–96°C). Post-reaction, the mixture is diluted with water and subjected to phase separation to isolate the product.
Another approach to direct quaternization involves the reaction of dimethylbenzylamine with benzyl chloride. This method also falls under the category of quaternization reactions and requires controlled conditions to achieve high purity. Purification of the resulting this compound chloride often involves washing with water to remove unreacted amines and other impurities. The purity of the final product is typically verified using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Unexpectedly, this compound bromide has been observed to form as a byproduct during glycosylation reactions in dimethylformamide (DMF) when benzyl bromide and a base like sodium hydride are used. This occurs due to the decomposition of DMF into dimethylamine, which then reacts with the benzyl bromide present in the reaction mixture.
The synthesis can also be performed in situ. For instance, in the synthesis of ZSM-50 zeolite, a combination of dimethylbenzylamine and a benzyl halide (like chloride, bromide, or iodide) can be added to the reaction mixture to generate the this compound cation directly. google.com This in-situ generation is considered a cost-effective approach. google.com
Table 1: Process Parameters for Direct Quaternization
| Parameter | Value/Condition |
| Reactants | Dimethylamine and Benzyl Chloride |
| Reactor Type | Enamel-coated steel |
| Temperature | 94–96°C |
| Post-reaction Treatment | Water dilution and phase separation at 30°C |
This table summarizes typical large-scale production parameters for the synthesis of this compound chloride.
One-Pot Synthesis Strategies for this compound Halides
One-pot synthesis offers a streamlined and efficient alternative for preparing this compound halides. A notable one-pot method involves the reaction of an amide, an alkyl or substituted alkyl halide, and an alkaline carbonate. This approach is versatile and allows for the synthesis of various quaternary ammonium (B1175870) halides, including this compound chloride and bromide.
For the synthesis of this compound chloride, benzyl chloride is reacted with dimethylformamide in the presence of sodium carbonate at 80°C for 72 hours, yielding a white powder product. Similarly, this compound bromide can be synthesized by reacting benzyl bromide with dimethylformamide and potassium carbonate at 80°C for 48 hours. The choice of the inorganic base can significantly impact the reaction yield, with sodium and potassium carbonates generally providing better results than cesium, lithium, or calcium carbonates. Specifically for the synthesis of quaternary ammonium chlorides, sodium carbonate has been found to be the most effective base.
The reaction conditions, such as temperature and time, are crucial for optimizing the yield. The best yields are typically obtained at temperatures between 80–85°C with reaction times of 48–72 hours. The work-up procedure involves crystallization from the reaction filtrate by adding a suitable solvent like acetone, diethyl ether, or toluene, followed by washing and drying.
Table 2: One-Pot Synthesis of this compound Halides
| Product | Reactants | Base | Temperature (°C) | Time (h) | Yield (%) |
| This compound chloride | Benzyl chloride, Dimethylformamide | Sodium carbonate | 80 | 72 | 31 |
| This compound bromide | Benzyl bromide, Dimethylformamide | Potassium carbonate | 80 | 48 | 52 |
This interactive table outlines the reaction conditions and yields for the one-pot synthesis of this compound halides.
Menshutkin Reaction Pathways in this compound Synthesis
The Menshutkin reaction, named after Nikolai Menshutkin, is a fundamental process in organic chemistry for the synthesis of quaternary ammonium salts from tertiary amines and alkyl halides. wikipedia.org This reaction is a classic example of a bimolecular nucleophilic substitution (S_N2) reaction. mdpi.com In the context of this compound synthesis, this pathway involves the reaction of a tertiary amine, such as N,N-dimethylbenzylamine, with an alkylating agent like benzyl chloride.
The rate and mechanism of the Menshutkin reaction are significantly influenced by the solvent, the structure of the amine, and the nature of the alkyl halide. mdpi.comsciensage.info Polar aprotic solvents generally accelerate the reaction. nd.edu The reactivity of alkyl halides follows the order RI > RBr > RCl for S_N2 reactions in aprotic solvents. mdpi.com Benzylic halides, such as benzyl chloride, are excellent reactants in this process due to the stability of the transition state. wikipedia.org
The quaternization of N,N-dimethylaniline with benzyl chloride has been studied kinetically in various polar solvents. sciensage.info The reaction follows second-order kinetics, being first-order with respect to both the amine and the alkyl halide. sciensage.info This is consistent with the S_N2 mechanism. The use of quaternary ammonium salts as phase-transfer catalysts has spurred interest in understanding and optimizing the Menshutkin reaction for their preparation. sciensage.info
Functional Group Modifications and Derivative Synthesis
The this compound cation can be chemically modified to create derivatives with tailored properties for specific applications. These modifications include halogenation of the benzyl groups and the formation of metallo-complexes.
Halogenation and Fluorinated this compound Derivatives Synthesis
Fluorinated derivatives of this compound have been synthesized and investigated for their role as structure-directing agents (SDAs) in the synthesis of zeolites. acs.orgst-andrews.ac.uk Specifically, this compound (DBDM) cations with a single fluorine atom at the ortho, meta, or para position of the aromatic rings have been prepared. acs.orgst-andrews.ac.uk
The synthesis of these fluorinated derivatives allows for a fine-tuning of the electronic and steric properties of the SDA. For example, the non-fluorinated DBDM cation can direct the synthesis of either all-silica zeolite beta or ZSM-50. acs.orgst-andrews.ac.uk However, under the same conditions, benzyl-orthofluorobenzyldimethylammonium (o-FDBDM) selectively directs the crystallization of pure all-silica ZSM-50. acs.orgst-andrews.ac.uk The para-fluoro derivative (p-FDBDM) also leads to ZSM-50, but with a slower crystallization rate, while the meta-fluoro derivative (m-FDBDM) does not yield a crystalline product under the same conditions. acs.orgst-andrews.ac.uk The position of the fluorine atom on the aromatic ring significantly influences the crystallization pathway and the final zeolite structure. researchgate.net
The presence of fluorine in the structure-directing agent can improve its templating ability. researchgate.net Computational studies have shown that the interaction between the fluorinated cations and the zeolite framework, in terms of packing efficiency and interaction energies, plays a crucial role in determining the final product. researchgate.net For instance, in the synthesis of AFI-type materials, the presence of fluorine in the this compound cation enhances its templating ability compared to the non-fluorinated counterpart. researchgate.net this compound fluoride (B91410), in a dimethyl sulfoxide (B87167) (DMSO) solution, has also been shown to be an effective solvent for the acylation of cellulose (B213188). mdpi.com
Synthesis of this compound Metallo-complexes (e.g., Chloridopalladate Salts)
This compound cations can form complexes with metal ions, leading to the synthesis of novel metallo-complexes. A notable example is the formation of this compound chloridopalladate(II) salts. rsc.orgrsc.org These compounds have been synthesized and their structures studied using single-crystal X-ray diffraction. rsc.orgrsc.org
A simple synthetic method for these palladate salts involves dissolving palladium(II) chloride in hydrochloric acid and then adding an aqueous solution of the quaternary ammonium chloride. rsc.org The resulting mixture is stirred and concentrated to yield the desired monomeric or dimeric chloridopalladate salt. rsc.org The stoichiometry of the reactants can influence the formation of either the monomeric [PdCl₄]²⁻ or the dimeric [Pd₂Cl₆]²⁻ anion. rsc.org
The structures of these complexes are stabilized by various non-covalent interactions, including anion-cation C-H···Cl hydrogen bonds and cation-cation π···π and C-H···π interactions. rsc.orgrsc.org These weak interactions can lead to conformational polymorphism, where the same compound crystallizes in different forms. rsc.orgrsc.org
Furthermore, isostructural bis(this compound) tetrachlorometallate solvate complexes with other first-row transition metals such as manganese(II), cobalt(II), nickel(II), and zinc(II) have been synthesized. researchgate.net These complexes crystallize from acetonitrile (B52724) and/or methanol (B129727) solutions and exhibit similar crystal structures. researchgate.net
Table 3: Synthesized this compound Metallo-complexes
| Metal | Anion | Reference |
| Palladium(II) | [PdCl₄]²⁻ | rsc.orgrsc.org |
| Palladium(II) | [Pd₂Cl₆]²⁻ | rsc.orgrsc.org |
| Manganese(II) | [MnCl₄]²⁻ | researchgate.net |
| Cobalt(II) | [CoCl₄]²⁻ | researchgate.net |
| Nickel(II) | [NiCl₄]²⁻ | researchgate.net |
| Zinc(II) | [ZnCl₄]²⁻ | researchgate.net |
This interactive table lists various metallo-complexes of this compound that have been synthesized and characterized.
Purification and Isolation Techniques in Advanced this compound Synthesis
The isolation and purification of this compound salts from the crude reaction mixture are critical steps that determine the final product's quality and suitability for subsequent applications. Following synthesis, the reaction vessel typically contains the desired quaternary ammonium salt alongside unreacted precursors, by-products, and solvents. A multi-step purification strategy is therefore essential to remove these impurities. The choice of techniques depends on the scale of the synthesis, the nature of the impurities, and the required final purity. Common methods employed include crystallization, liquid-liquid extraction, and chromatography, often used in combination.
Crystallization and Recrystallization
Crystallization is a primary and highly effective method for purifying this compound compounds, leveraging their crystalline nature. This technique separates the product based on differences in solubility between the desired compound and impurities in a given solvent system. The process typically involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling to induce crystallization. google.com The slow formation of crystals excludes impurities from the crystal lattice, resulting in a significant increase in purity.
In one-pot synthesis methods for this compound halides, the product is conveniently separated by crystallization from the reaction filtrate using an appropriate solvent, with reported yields varying based on the specific halide and reaction conditions. For instance, this compound bromide has been isolated as a white powder with a 52% yield, while the chloride salt was obtained with a 31% yield under similar conditions. After initial crystallization, a recrystallization step can be performed to achieve very high purity levels, often exceeding 99%. The selection of the solvent is paramount and is determined empirically to find a system where the this compound salt is sparingly soluble at low temperatures but highly soluble at higher temperatures.
Liquid-Liquid Extraction
Liquid-liquid extraction is a valuable technique for the initial workup of the reaction mixture, particularly for removing water-soluble by-products and unreacted starting materials. This method utilizes a system of two immiscible liquid phases, typically an aqueous phase and an organic solvent. This compound, being an organic salt, can be selectively partitioned into the organic phase, while inorganic salts and other polar impurities remain in the aqueous phase. A common procedure involves multiple washes of the organic layer with water to effectively remove contaminants like unreacted amines or ammonium salts. The choice of organic solvent is crucial; mixtures such as cyclohexane (B81311) and ethyl acetate (B1210297) have been documented for separating organic this compound chloride from aqueous salts.
Chromatographic Methods
While crystallization is effective for bulk purification, chromatographic techniques are often employed for laboratory-scale synthesis or when very high purity is required, as they offer superior separation of closely related compounds. column-chromatography.com
Column Chromatography: This technique is sometimes used for the purification of this compound compounds, although it can be associated with lower yields. For example, a 10% yield was reported for a lab-scale purification using column chromatography. ucd.ie The stationary phase and eluent system are chosen to maximize the separation between the target compound and impurities.
High-Performance Liquid Chromatography (HPLC): For analytical purposes and for isolating small quantities of high-purity material, HPLC is a powerful tool. ucd.ie Preparative HPLC can be used to isolate impurities for structural identification. ucd.ie
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an increasingly popular alternative for the separation of polar compounds like quaternary ammonium salts. chromatographyonline.comchromatographyonline.com It uses a polar stationary phase with a largely organic mobile phase. This method provides strong retention for polar analytes without the need for ion-pairing reagents, which are often used in reversed-phase chromatography and can interfere with detection methods like mass spectrometry (MS). chromatographyonline.comchromatographyonline.com The retention can be modulated by adjusting the ionic strength and the percentage of the organic component in the mobile phase. chromatographyonline.com
The table below summarizes the key purification techniques and their typical applications in the context of this compound synthesis.
| Technique | Principle | Application | Advantages | Reported Outcomes |
| Crystallization/Recrystallization | Differential solubility of the compound and impurities in a solvent. | Primary purification of solid products; enhancement to >99% purity. | Scalable, cost-effective, can achieve high purity. | Yields of 31-52% for crude product isolation. |
| Liquid-Liquid Extraction | Differential partitioning of solutes between two immiscible liquid phases. | Removal of water-soluble impurities (e.g., inorganic salts, unreacted amines). | Good for initial bulk cleanup of the reaction mixture. | Separates organic product from aqueous salts using solvents like cyclohexane/ethyl acetate. |
| Column Chromatography | Differential adsorption of components onto a solid stationary phase. | Laboratory-scale purification for high-purity samples. | High resolving power for complex mixtures. | Can result in lower yields (e.g., 10%). ucd.ie |
| HILIC | Partitioning of polar analytes onto a polar stationary phase. | High-resolution separation of polar quaternary ammonium salts. chromatographyonline.com | Avoids ion-pairing reagents, compatible with MS detection. chromatographyonline.com | Retention is tunable by altering mobile phase composition. chromatographyonline.com |
Purity Assessment and Characterization
The successful isolation of this compound is confirmed through various analytical techniques that also assess its purity and verify its structure.
| Analytical Method | Purpose |
| Thin-Layer Chromatography (TLC) | Monitors reaction completion and detects the presence of impurities in the isolated product. ucd.ie |
| Nuclear Magnetic Resonance (NMR) | Provides definitive structural confirmation through ¹H and ¹³C NMR spectroscopy, identifying the chemical environments of protons and carbons. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation patterns, confirming the compound's identity. |
| Elemental Analysis | Validates the elemental composition (C, H, N) against theoretical values, providing a measure of absolute purity. |
| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms and intermolecular interactions in the crystalline solid. researchgate.netiucr.org |
These purification and analytical methodologies are integral to the synthesis of this compound, ensuring the production of a well-characterized compound of high purity.
Elucidation of Reaction Mechanisms Involving Dibenzyldimethylammonium
Mechanistic Studies in Organic Synthesis
Dibenzyldimethylammonium salts are recognized for their utility in organic synthesis, particularly as phase-transfer catalysts. Their unique structure allows them to facilitate reactions between reactants located in different immiscible phases.
Bimolecular nucleophilic substitution (SN2) reactions are a fundamental class of reactions in organic chemistry. They proceed via a single, concerted step where a nucleophile attacks the electrophilic center from the backside, simultaneously displacing the leaving group. This mechanism results in an inversion of the stereochemical configuration at the central carbon. The reaction rate is dependent on the concentrations of both the nucleophile and the electrophile, hence the term "bimolecular". libretexts.org
Quaternary ammonium (B1175870) salts, such as this compound chloride, can serve as effective phase-transfer catalysts in SN2 reactions, enhancing reaction rates and yields by transporting a nucleophile from an aqueous phase to an organic phase where the substrate is dissolved.
Detailed mechanistic studies on compounds structurally similar to this compound have provided significant insights. For instance, research on the SN2 reaction of benzyldimethylphenylammonium (B12820111) ion revealed an unusually large secondary α-deuterium kinetic isotope effect. cdnsciencepub.com This large effect was attributed to the significant steric crowding around the α-carbon in the reactant molecule, which is lessened in the SN2 transition state. cdnsciencepub.com Such investigations confirm that these types of quaternary ammonium salts react through an SN2 pathway in dipolar aprotic solvents. cdnsciencepub.com The principle of microscopic reversibility, applied to the well-known SN2 mechanism of the Menshutkin reaction (the formation of quaternary ammonium salts), further supports that the reverse reaction—the substitution on the ammonium salt—also proceeds via an SN2 mechanism. cdnsciencepub.com
Table 1: Key Features of the SN2 Mechanism
| Feature | Description | Relevance to this compound |
|---|---|---|
| Kinetics | Bimolecular (rate = k[Substrate][Nucleophile]) | The reaction rate is dependent on the concentration of both the this compound salt and the nucleophile. libretexts.org |
| Mechanism | Single, concerted step | Bond-forming and bond-breaking occur simultaneously. libretexts.org |
| Stereochemistry | Inversion of configuration | Backside attack by the nucleophile flips the stereocenter. libretexts.org |
| Transition State | Planar arrangement of the central carbon and non-reacting substituents | Steric hindrance from the benzyl (B1604629) and methyl groups influences the transition state energy. libretexts.orgcdnsciencepub.com |
| Catalysis | Phase-Transfer Catalysis | The this compound cation pairs with the nucleophile, transporting it into the organic phase to react. |
The involvement of this compound in oxidation-reduction (redox) pathways has been observed in specific contexts, particularly in bioenergetics and materials science. While not a classic oxidizing or reducing agent itself, its cationic nature allows it to participate in processes driven by electron transport.
In a notable example, the this compound cation (DDA⁺) has been used as a molecular probe to measure the electrical potential across bacterial membranes. The accumulation of DDA⁺ inside membrane vesicles of E. coli is directly coupled to the oxidation of respiratory substrates like D-lactate. pnas.org The bacterium's respiratory chain creates a proton motive force, establishing a membrane potential (interior negative) that drives the uptake of the lipophilic DDA⁺ cation. This uptake is blocked by inhibitors of the respiratory chain, confirming the link between the redox process and the movement of the ion. pnas.org
Furthermore, this compound cations are employed as structure-directing agents (SDAs) in the synthesis of inorganic materials, such as manganese oxides, where the metal center is subject to changes in oxidation state. scispace.com The cation helps to organize the structure of the material during its formation, a process that can involve the oxidation of a metal precursor. scispace.com The mention of this compound ions in a dissertation concerning the self-discharge mechanism of the Leclanché dry cell also points towards its potential role in electrochemical, and therefore redox, systems. archive.org
Degradation and Stability Mechanism Analysis of this compound
The stability of this compound is a critical factor for its application, whether as a catalyst, a structure-directing agent, or in other roles. Its degradation can be initiated by thermal, hydrolytic, or photolytic stress.
This compound-based compounds generally exhibit good thermal stability. As structure-directing agents in zeolite synthesis, they are noted for being more thermally resistant than simpler alkylammonium compounds, allowing syntheses to be conducted at higher temperatures. rsc.org Thermogravimetric analysis (TGA) of this compound fluoride (B91410) has demonstrated its superior thermal stability compared to other quaternary ammonium fluorides like tetrabutylammonium (B224687) fluoride trihydrate. researchgate.net
However, at sufficiently high temperatures, these compounds will decompose. Studies on bis[this compound] tetrabromometallate complexes show that thermal decomposition typically begins in the range of 200–225 °C. researchgate.net The degradation is observed to occur primarily in two stages:
First Stage: An initial cleavage event where the complex decomposes, yielding metal(II) bromide and elemental carbon from the carbonization of the this compound cation. researchgate.net
Second Stage: Under an air atmosphere, the resulting mixture of metal(II) bromide and carbon further reacts to form a final residue consisting of metal(II) bromide and metal(II) oxide. researchgate.net
The kinetics of thermal degradation, including the activation energy, can be determined from TGA data collected at different heating rates using methods such as the Kissinger equation. researchgate.net
Table 2: Thermal Decomposition of Bis[this compound] Tetrabromometallates
| Parameter | Observation | Source |
|---|---|---|
| Decomposition Onset Temperature | 200 – 225 °C | researchgate.net |
| Step 1 Products | Metal(II) Bromide + Elemental Carbon (from cation) | researchgate.net |
| Step 2 Products (in air) | Metal(II) Bromide + Metal(II) Oxide | researchgate.net |
| General Stability | More thermally resistant than many other alkylammonium SDAs | rsc.org |
This compound compounds are characterized by significant chemical resistance, including a notable stability against hydrolysis, even under basic conditions. rsc.org This stability is crucial for their use in zeolite synthesis, which is often carried out at a high pH. rsc.org
The hydrolytic stability has been demonstrated in its application as a solvent system component for the chemical modification of cellulose (B213188). Solutions of this compound fluoride in dimethyl sulfoxide (B87167) (DMSO) are used for the etherification of cellulose in the presence of solid sodium hydroxide (B78521). researchgate.netvt.edu The reaction proceeds efficiently, indicating that the this compound cation is stable and does not undergo significant hydrolysis under these strongly basic conditions. researchgate.net While other quaternary ammonium cations, such as imidazolium (B1220033), may degrade through pathways involving hydrolysis of reaction intermediates, this compound exhibits a higher degree of stability. nih.gov
The degradation of chemical compounds upon exposure to light, or photodegradation, is a critical stability parameter. Research has been conducted on the photodegradation of micelles formed from related benzylalkylammonium compounds. researchgate.net
The fundamental mechanism of photodegradation requires the molecule to absorb light of a specific wavelength. For related nitrogen-containing aromatic compounds, this often falls in the UV spectrum. nih.gov The mechanism of photo-inactivation has been described for certain antimicrobial ethanolamine (B43304) derivatives that share structural similarities with this compound. In these model systems, the photodecomposition is facilitated by a specific chemical moiety, such as a nitrophenylamino group, which absorbs light and initiates a decomposition cascade. nih.gov
The efficiency of this degradation can be highly dependent on environmental factors, particularly pH. For example, a model compound with a para-nitro group showed 100% conversion at a pH ≥ 11, while its meta-substituted analogue showed minimal degradation under the same conditions, highlighting the profound influence of molecular structure on the photodegradation pathway. nih.gov The solvent can also play a role; studies on certain pesticides showed that they degraded more rapidly in acetonitrile (B52724) than in methanol (B129727) under UV irradiation. researchgate.net
Table 3: Photodegradation of Model Aminoalcohol Compounds under Irradiation
| Compound Structure | Condition | Conversion (%) | Source |
|---|---|---|---|
| para-nitro substituted | pH ≥ 11 | 100 | nih.gov |
| meta-nitro substituted | pH 11 | 11 | nih.gov |
| meta-nitro substituted | pH 13 | 17 | nih.gov |
The chemical stability and degradation pathways of quaternary ammonium salts such as this compound are of significant interest in organic chemistry. Two prominent reaction mechanisms that can lead to the degradation of these compounds are Hofmann elimination and Stevens rearrangement. These pathways, however, are governed by distinct mechanistic requirements and reaction conditions, and their applicability to this compound varies significantly.
Chemical Degradation via Hofmann Elimination and Stevens Rearrangement Pathways for Quaternary Ammonium Salts, including this compound
Hofmann Elimination
The Hofmann elimination is a chemical reaction that converts quaternary ammonium hydroxides into a tertiary amine and an alkene upon heating. allen.inbyjus.com The reaction proceeds through a one-step, concerted E2 (elimination, bimolecular) mechanism. masterorganicchemistry.com
The process typically involves two key stages:
Exhaustive Methylation: An amine is treated with an excess of methyl iodide to form a quaternary ammonium iodide salt. byjus.com
Formation of Hydroxide Salt and Elimination: The iodide salt is then treated with silver oxide and water, which replaces the iodide ion with a hydroxide ion. libretexts.org Heating this quaternary ammonium hydroxide salt to temperatures between 100 and 200 °C induces the elimination reaction. libretexts.org
The regioselectivity of the Hofmann elimination is a defining characteristic. The reaction generally follows the Hofmann Rule , which states that the major product will be the least substituted alkene. byjus.comwikipedia.org This preference is attributed to the steric bulk of the large trialkylamine leaving group. The base (hydroxide) preferentially abstracts the most sterically accessible β-hydrogen, which is typically on the least substituted carbon atom. masterorganicchemistry.comwikipedia.org
Applicability to this compound:
A critical requirement for the Hofmann elimination is the presence of at least one hydrogen atom on a carbon that is in the beta-position relative to the quaternary nitrogen atom. In the structure of this compound, [(C₆H₅CH₂)₂N(CH₃)₂]⁺, the nitrogen atom is directly bonded to the carbon atoms of two benzyl groups and two methyl groups.
The hydrogens on the methyl groups are α-hydrogens.
The hydrogens on the methylene (B1212753) (–CH₂–) bridge of the benzyl groups are also α-hydrogens.
There are no β-hydrogens in the alkyl substituents attached to the nitrogen atom. Consequently, this compound cannot undergo the standard Hofmann elimination reaction, as it lacks the necessary hydrogen atom for the E2 elimination to proceed.
Stevens Rearrangement
The Stevens rearrangement is another important reaction of quaternary ammonium salts, which, unlike the Hofmann elimination, results in a rearranged tertiary amine. wikipedia.org This reaction is a base-promoted 1,2-rearrangement. chemistry-reaction.com
The generally accepted mechanism proceeds through the following steps:
Ylide Formation: A strong base deprotonates the carbon alpha to the ammonium nitrogen, forming a highly reactive intermediate known as an ylide. wikipedia.org The presence of an electron-withdrawing group on this carbon enhances its acidity, facilitating ylide formation. chemistry-reaction.com
1,2-Migration: The ylide then undergoes a rearrangement where one of the groups attached to the nitrogen migrates to the adjacent, negatively charged carbon. wikipedia.org The exact nature of this step has been subject to investigation, with evidence suggesting it can proceed through a concerted mechanism or a diradical pathway, depending on the substrate. nih.govresearchgate.net
The Stevens rearrangement typically competes with the Sommelet-Hauser rearrangement, another pathway involving an ylide intermediate. wikipedia.org
Research Findings on this compound:
Studies have shown that this compound and its derivatives can undergo a Stevens rearrangement under specific conditions. Research conducted on substituted this compound ions using sodium amide in liquid ammonia (B1221849) demonstrated that these compounds can undergo a Stevens-type 1,2-shift. acs.org For instance, the reaction of this compound ion with n-butyllithium has been reported to yield a Stevens 1,2-shift product alongside other products. researchgate.net
In one study, this compound ions with bulky methyl groups on the aromatic rings (e.g., 2,4,6-trimethylbenzyl substituents) were found to predominantly undergo the Stevens 1,2-shift instead of other competing rearrangements. acs.org This highlights how the substitution pattern on the benzyl groups can influence the reaction pathway. The migration of a benzyl group during the rearrangement occurs with retention of configuration at the migrating carbon. chemistry-reaction.com
The table below summarizes the products obtained from the Stevens rearrangement of a substituted this compound ion as described in the literature. acs.org
Table 1: Products of Stevens Rearrangement of Benzyl-2,4,6-trimethylbenzyldimethylammonium Chloride
| Reactant | Base/Solvent | Major Product | Yield |
|---|
Role in Catalysis: Dibenzyldimethylammonium in Phase Transfer Catalysis
Fundamental Principles of Dibenzyldimethylammonium-Mediated Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful technique in synthetic chemistry that enables or accelerates reactions between reactants in heterogeneous systems, typically consisting of an aqueous phase and an organic phase. dalalinstitute.comnumberanalytics.comijstr.org The fundamental principle involves a phase-transfer catalyst, such as this compound chloride, which acts as a transport agent for a reactant from one phase to another where the reaction can proceed. ijstr.orgfzgxjckxxb.com
Ionic reactants, like many inorganic nucleophiles, are often soluble in water but insoluble in organic solvents where the organic substrate is dissolved. dalalinstitute.comwikipedia.org The this compound cation, being a quaternary ammonium (B1175870) salt, possesses both hydrophilic (the charged nitrogen center) and lipophilic (the benzyl (B1604629) and methyl groups) characteristics. This dual nature allows it to form an ion pair with the aqueous-phase reactant anion. numberanalytics.com The resulting ion pair is sufficiently lipophilic to be extracted from the aqueous phase, cross the phase boundary, and dissolve in the organic phase. ijstr.org Once in the organic medium, the anion is "naked" or poorly solvated, rendering it highly reactive towards the organic substrate. fzgxjckxxb.com This process overcomes the mutual insolubility of the reactants, leading to significantly enhanced reaction rates and product yields. dalalinstitute.comacs.org The use of PTC, like with this compound, can also offer milder reaction conditions, reduce side reactions, and minimize the need for expensive or hazardous anhydrous solvents. dalalinstitute.com
Mechanisms of Interfacial Transfer and Ion-Pair Formation in this compound-Catalyzed Reactions
The mechanism of this compound-mediated phase-transfer catalysis hinges on the continuous transport of reactant anions across the phase interface. ijstr.org The process, often referred to as the Starks' extraction mechanism, can be broken down into several key steps:
Anion Exchange at the Interface: In a typical liquid-liquid system, the this compound cation (Q⁺), initially present with its counter-ion (e.g., Cl⁻), exchanges this counter-ion for the reactant anion (Y⁻) from the aqueous phase. This exchange occurs at the liquid-liquid interface. ijstr.org
Formation of the Lipophilic Ion-Pair: The newly formed ion pair, [Q⁺Y⁻] (e.g., [this compound⁺CN⁻]), is created. The bulky organic groups (two benzyl and two methyl groups) on the nitrogen atom shield the positive charge and impart significant lipophilicity to the entire ion pair. scienceinfo.com
Interfacial Transfer to the Organic Phase: Due to its lipophilic character, the [Q⁺Y⁻] ion pair has sufficient solubility to be transferred from the interface into the bulk organic phase. ijstr.org This step is crucial as it transports the reactive anion into the same phase as the organic substrate (RX).
Reaction in the Organic Phase: Within the organic phase, the anion (Y⁻) is only loosely associated with the bulky this compound cation (Q⁺) and is poorly solvated by the nonpolar solvent. This "naked" state makes it a highly potent nucleophile, which then readily reacts with the organic substrate (RX) to form the product (RY) and a new catalyst-anion pair ([Q⁺X⁻]). fzgxjckxxb.com
Catalyst Regeneration: The catalyst, now paired with the leaving group anion (X⁻), diffuses back to the interface or into the aqueous phase to exchange X⁻ for another reactant anion Y⁻, thus completing the catalytic cycle.
This cyclical process allows a small, catalytic amount of this compound to facilitate the conversion of a large amount of substrate. The efficiency of this transfer and the subsequent reaction is influenced by factors such as the lipophilicity of the catalyst, the hydration of the anion, and the choice of the organic solvent. fzgxjckxxb.com
Catalytic Activity in Diverse Synthetic Transformations
This compound salts demonstrate significant catalytic activity in a variety of synthetic reactions, most notably in nucleophilic substitutions. Their effectiveness stems from their ability to bring anions into an environment where their reactivity is maximized.
Nucleophilic substitution reactions are a cornerstone of organic synthesis, and this compound catalysts have proven particularly useful in this domain. These reactions often involve an anionic nucleophile reacting with an alkyl halide or a similar substrate. nih.govspcmc.ac.in In many cases, the nucleophile is an inorganic salt (e.g., NaCN, KI, CH₃COONa) with poor solubility in the organic solvents required to dissolve the substrate.
This compound chloride facilitates these substitutions by transporting the nucleophilic anion (e.g., CN⁻, I⁻, CH₃COO⁻) into the organic phase. dalalinstitute.com This approach is widely applicable to various substitution reactions, including cyanations, halogen exchange (Finkelstein reaction), and esterifications. researchgate.net For example, the reaction of an alkyl chloride with aqueous sodium cyanide to produce the corresponding nitrile is notoriously slow without a catalyst, as the cyanide ion cannot readily enter the organic phase. dalalinstitute.com With a catalytic amount of this compound chloride, the reaction proceeds smoothly and in high yield. dalalinstitute.comscienceinfo.com
The table below illustrates the application of this compound as a PTC in representative nucleophilic substitution reactions.
| Reaction Type | Organic Substrate (RX) | Aqueous Nucleophile (M⁺Y⁻) | Product (RY) | Catalyst | Reference |
| Cyanation | 1-Chlorooctane | Sodium Cyanide (NaCN) | 1-Cyanooctane | Quaternary Ammonium Salt | dalalinstitute.com |
| Halogen Exchange | Alkyl Chloride | Potassium Iodide (KI) | Alkyl Iodide | This compound derivative | researchgate.net |
| Benzylation | N-Ethylaniline | Benzyl Chloride | Ethylphenylbenzylamine | This compound chloride | google.com |
This rate enhancement is not solely due to increased reactant concentration in the organic phase. The anion transferred by the this compound cation is in a highly reactive state. fzgxjckxxb.com In the nonpolar organic solvent, the anion is not tightly solvated as it would be in a protic aqueous environment. This lack of a "solvation shell" and the loose association with the bulky cation exposes its nucleophilic character, leading to a significant increase in its intrinsic reactivity and, consequently, a faster reaction rate. fzgxjckxxb.comresearchgate.net
The benefits of using this compound as a PTC are summarized in the following table, showing typical improvements over uncatalyzed systems.
| Parameter | Uncatalyzed Biphasic System | This compound-Catalyzed System | Reason for Enhancement | Reference |
| Reaction Rate | Extremely slow or negligible | Significantly accelerated | Increased concentration and reactivity of the nucleophile in the organic phase. | dalalinstitute.com |
| Product Yield | Low to none | High to excellent (e.g., >85-96%) | Efficient conversion of reactants, reduction of side reactions. | |
| Reaction Temp. | Often high temperatures required | Mild to moderate temperatures | Increased reactivity of the transferred anion allows for lower activation energy. | acs.org |
| Byproducts | Often significant due to harsh conditions | Minimized | Milder conditions and higher reaction selectivity. | dalalinstitute.com |
Advanced Phase-Transfer Catalysis Systems Employing this compound
To address challenges associated with catalyst separation and reuse in traditional liquid-liquid PTC systems, advanced approaches have been developed. These include immobilizing the catalytic species on a solid support, which combines the advantages of heterogeneous catalysis with the high activity of homogeneous catalysts.
Immobilizing the this compound catalyst onto an insoluble polymer support creates a solid-phase catalyst that is easily recoverable from the reaction mixture by simple filtration. ias.ac.in This strategy is economically and environmentally beneficial, as it allows for catalyst recycling and simplifies product purification, a significant issue in commercial applications. ias.ac.in
The design of these supported catalysts typically involves synthesizing a polymer backbone that incorporates the this compound moiety. A prime example is the use of cross-linked poly(diallyldimethylammonium chloride). researchgate.net In this system, the active quaternary ammonium sites are covalently bound to a polymer matrix. These polymer-supported catalysts have been successfully used as efficient phase-transfer catalysts in nucleophilic substitution reactions, such as halogen exchange. researchgate.net
The performance of these supported catalysts is influenced by the physical and chemical properties of the polymer support, such as its swelling behavior, porosity, and the accessibility of the catalytic sites. The hydrophilic-hydrophobic balance of the polymer is also a critical factor that can affect its catalytic efficiency in biphasic reactions. researchgate.net
| Catalyst System | Description | Advantages | Application Example | Reference |
| Poly(diallyldimethylammonium chloride) Resin | This compound functionality is part of a cross-linked polymer backbone. | Easy separation and recovery by filtration; Catalyst can be reused; Simplified product purification. | Nucleophilic substitution and halogen exchange reactions. | researchgate.net |
| Immobilized on Inorganic Support | This compound salt is physically adsorbed or chemically grafted onto silica (B1680970) or alumina. | High thermal and mechanical stability; High surface area. | Oxidation and substitution reactions. | ias.ac.in |
Exploration of Chiral Phase-Transfer Catalysis with this compound Derivatives
The development of asymmetric phase-transfer catalysis (PTC) has become a cornerstone in the synthesis of enantiomerically pure compounds, offering a practical and environmentally benign methodology for a variety of chemical transformations. nih.govresearchgate.net Central to this technology is the design of chiral phase-transfer catalysts, with chiral quaternary ammonium salts being the most prominent class. nih.govbuchler-gmbh.com These catalysts form chiral ion pairs with prochiral nucleophiles, enabling stereoselective reactions. nih.gov While extensive research has focused on catalysts derived from natural products like Cinchona alkaloids, the exploration of simpler, synthetically accessible chiral scaffolds, such as those based on a this compound core, presents an intriguing area of investigation.
The efficacy of a chiral phase-transfer catalyst is intrinsically linked to its structural design. A well-defined and rigid chiral environment around the positively charged nitrogen atom is crucial for effective stereochemical communication and high enantioselectivity. nih.gov The primary strategies for rendering a quaternary ammonium salt chiral involve the incorporation of chirality through a chiral core, the use of chiral building blocks, or the attachment of chiral peripheral units.
In the context of a this compound scaffold, several theoretical modifications could be envisioned to induce chirality. One approach involves the introduction of stereogenic centers on the benzyl groups, for instance, through the use of α-chiral benzyl substituents. Another strategy could involve replacing one of the benzyl or methyl groups with a more complex chiral moiety that can effectively shield one face of the reactive enolate. However, the synthesis of such derivatives and their application in asymmetric PTC is not yet widely documented in scientific literature.
While direct examples of chiral this compound derivatives in phase-transfer catalysis are scarce, the principles of catalyst design can be illustrated by examining structurally related and extensively studied compounds. Many of the most successful chiral phase-transfer catalysts are derived from Cinchona alkaloids, which are frequently N-benzylated to enhance their catalytic properties. buchler-gmbh.comaustinpublishinggroup.com These N-benzyl derivatives, such as N-benzyl quininium bromide, can be considered structural analogues where the this compound core is replaced by a more complex, naturally derived chiral backbone.
The asymmetric synthesis of α-amino acids via the alkylation of glycine (B1666218) imines is a benchmark reaction for evaluating the performance of new chiral phase-transfer catalysts. nih.govnih.govorganic-chemistry.org In these reactions, N-benzylated Cinchona alkaloid derivatives have demonstrated high levels of enantioselectivity. For instance, the enantioselective alkylation of N-(diphenylmethylene) glycine tert-butyl ester using various alkyl halides can be efficiently catalyzed by cinchonine-derived quaternary ammonium salts, achieving high yields and excellent enantiomeric excess (ee). organic-chemistry.org The steric and electronic properties of the catalyst, along with reaction conditions such as solvent and temperature, play a significant role in the outcome of the reaction. organic-chemistry.org
The table below presents representative data from the asymmetric alkylation of N-(diphenylmethylene) glycine tert-butyl ester catalyzed by a cinchonine-derived N-benzimidazolemethyl quaternary ammonium salt, which showcases the potential of this class of chiral catalysts.
Table 1: Asymmetric Alkylation of N-(diphenylmethylene) glycine tert-butyl ester
| Alkyl Halide | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| Benzyl bromide | 92 | 99 |
| 4-Methylbenzyl bromide | 90 | 98 |
| 4-Methoxybenzyl bromide | 88 | 97 |
| 4-Chlorobenzyl bromide | 91 | 99 |
| 2-Naphthylmethyl bromide | 85 | 96 |
| Allyl bromide | 82 | 94 |
Data sourced from a study on cinchonine-derived alkaloid catalysts. organic-chemistry.org
The continued exploration into novel chiral backbones, including the potential development of catalysts derived from a this compound framework, remains a valuable pursuit in the field of asymmetric synthesis. rsc.org The design of catalysts that are not only highly selective but also inexpensive and readily accessible is key to broadening the industrial applicability of chiral phase-transfer catalysis. organic-chemistry.org
Supramolecular Chemistry and Self Assembly Phenomena of Dibenzyldimethylammonium
Dibenzyldimethylammonium as a Structure-Directing Agent (SDA) in Porous Material Synthesis
This compound (DBDM) is a quaternary ammonium (B1175870) cation that plays a significant role as a structure-directing agent (SDA) in the synthesis of porous materials like zeolites and aluminophosphates (AlPOs). google.com Its effectiveness stems from its ability to act as a template during the nucleation and growth of crystals, influencing the final structure of the material. google.com The specific size and shape of the DBDM cation guide the formation of pores and channels within the inorganic framework. rsc.org
Templating Mechanisms in Zeolite and Aluminophosphate Synthesis Directed by this compound
In the synthesis of zeolites and aluminophosphates, the this compound (DBDM) cation acts as a template, guiding the formation of the porous framework. google.comrsc.org The organic cations assemble within the inorganic precursor gel, and the inorganic species then organize around these organic templates. This process is driven by a combination of electrostatic interactions and van der Waals forces between the DBDM cations and the forming inorganic framework. rsc.orgrsc.org The size and shape of the DBDM cation dictate the dimensions of the pores and channels in the final crystalline material. rsc.org After synthesis, the organic template is typically removed by calcination, leaving behind a porous structure.
The templating ability of DBDM can be influenced by the synthesis conditions. For example, by modifying the reaction mixture composition and temperature, DBDM can direct the formation of different zeolite structures, such as ZSM-12 (MTW), ZSM-50 (EUO), or beta (BEA) zeolites. rsc.org In aluminophosphate synthesis, the DBDM cation templates pore formation through electrostatic interactions with the inorganic framework, a process that is sensitive to pH control to maintain the stability of the quaternary ammonium cation.
Influence of this compound Cation Structure and Substitution on Framework Formation
The structure of the this compound (DBDM) cation, including substitutions on its aromatic rings, significantly influences the resulting framework of the synthesized porous material. researchgate.netacs.orgst-andrews.ac.uk
Fluorination of the benzyl (B1604629) groups of the DBDM cation has been shown to have a pronounced effect on its structure-directing capabilities. acs.orgst-andrews.ac.uk For instance, the non-fluorinated DBDM cation can direct the synthesis of either all-silica zeolite beta or all-silica zeolite ZSM-50 (EUO framework). acs.orgst-andrews.ac.uk However, using benzyl-orthofluorobenzyldimethylammonium (o-FDBDM) as the SDA under the same conditions leads to the selective crystallization of pure all-silica ZSM-50. acs.orgst-andrews.ac.uk The para-fluoro derivative (p-FDBDM) also directs the formation of ZSM-50, but at a much slower rate, while the meta-fluoro derivative (m-FDBDM) does not yield a crystalline product. acs.orgst-andrews.ac.uk
Computational studies suggest that the position of the fluorine atom on the aromatic ring influences the ordering of the template within the zeolite channels, with the fluorine-containing aromatic rings of o-FDBDM preferentially occupying channel locations rather than cavity sites. acs.orgst-andrews.ac.uk In the synthesis of aluminophosphates with an AFI-type structure, fluorinated DBDM derivatives have also demonstrated an improved templating ability compared to their non-fluorinated counterpart. researchgate.net This enhancement is attributed to a more favorable packing efficiency and stronger interaction energies of the fluorinated cations within the aluminophosphate channels. researchgate.net
The conformational flexibility of the DBDM cation, such as twisted or "W" conformations, and the parallel or antiparallel arrangement of the phenyl substituents, can also induce polymorphism in the resulting crystalline structures. rsc.orgrsc.org
| SDA | Resulting Zeolite Framework | Reference |
| This compound (DBDM) | Zeolite Beta or ZSM-50 (EUO) | acs.orgst-andrews.ac.uk |
| Benzyl-orthofluorobenzyldimethylammonium (o-FDBDM) | ZSM-50 (EUO) | acs.orgst-andrews.ac.uk |
| Benzyl-parafluorobenzyldimethylammonium (p-FDBDM) | ZSM-50 (EUO) (slower crystallization) | acs.orgst-andrews.ac.uk |
| Benzyl-metafluorobenzyldimethylammonium (m-FDBDM) | No crystalline product | acs.orgst-andrews.ac.uk |
Intermolecular Interactions and Packing Efficiency within Inorganic Frameworks Templated by this compound
Key intermolecular interactions observed in these systems include:
C–H⋯X (X = Cl, Br) hydrogen bonds : These are dominant interactions that stabilize the crystal packing, with bond distances typically in the range of 2.8–3.2 Å.
π–π stacking and edge-to-face π–π interactions : These interactions occur between the phenyl groups of the DBDM cations and contribute to the formation of layered or paired structures. rsc.orgrsc.org
C–H⋯π interactions : These interactions also play a role in the cation pairing within the framework. rsc.orgrsc.org
The packing efficiency of the DBDM cations within the inorganic channels is a crucial factor in determining the templating outcome. researchgate.net Computational studies have shown that the ability of an organic molecule to act as an effective structure-directing agent depends not just on the host-guest interaction energy per template molecule, but on the density of this interaction energy, which takes into account the packing density of the molecules within the channel system. researchgate.net
In some cases, the DBDM cations can form supramolecular aggregates, such as dimers, within the pores of the material. researchgate.net This self-assembly behavior can be critical for the formation of certain framework types, like the large 12-ring channels of the AFI structure. rsc.org The specific conformation of the DBDM cation, whether it's in a twisted or a more extended 'W' conformation, also affects how it packs and interacts with neighboring cations and the inorganic framework. rsc.orgrsc.org
Role of Counterions and Supramolecular Assembly in this compound Templating
The role of counterions and the formation of supramolecular assemblies are critical aspects of the templating mechanism of this compound (DBDM) in the synthesis of porous materials.
In the synthesis of aluminophosphates, a supramolecular assembly of DBDM cations with hydroxide (B78521) anions has been identified. researchgate.netacs.org These hydroxide anions not only compensate for the positive charge of the DBDM cations but are also coordinated to aluminum atoms in the framework, effectively bridging the organic SDAs and the inorganic walls. researchgate.netacs.org This cooperative effect is particularly pronounced when the DBDM cation is substituted with a fluorine atom in the ortho position of the aromatic ring, which enhances the electrostatic interaction with the inorganic network and leads to fewer framework defects. researchgate.netacs.org In cases where this supramolecular assembly is less favored, the positive charge of the DBDM cations is often compensated by the presence of framework defects. researchgate.net
The self-assembly of DBDM cations into larger aggregates, such as dimers, within the pores of the forming material can also be a crucial factor. rsc.orgresearchgate.net This aggregation behavior, influenced by factors like the concentration of the SDA in the synthesis gel, can determine the size and shape of the resulting pores and channels in the final material. researchgate.net
Anion Recognition and Transport Mechanisms Involving this compound in Membrane Mimicry
While direct studies on anion recognition and transport mechanisms involving this compound specifically in membrane mimicry are not extensively detailed in the provided search results, the fundamental properties of quaternary ammonium compounds (QACs) like this compound chloride suggest their potential role in such processes. QACs are known for their ability to interact with anions and their surfactant properties, which allow them to be used in applications that mimic biological membranes. cymitquimica.comacs.org
The general mechanism by which QACs can function in anion recognition and transport involves the electrostatic interaction between the positively charged quaternary nitrogen and the target anion. The lipophilic benzyl groups of this compound would facilitate its incorporation into or transport across lipid bilayers, which are the primary components of biological membranes. This ability to partition into nonpolar environments is a key characteristic for a molecule to function as an ionophore or a component of a membrane-based sensor.
In the context of phase transfer catalysis, this compound chloride facilitates the transfer of reactants, which can include anions, between immiscible phases, such as an aqueous and an organic phase. This process is analogous to the transport of ions across a biological membrane. The efficiency of this transport would be dependent on the nature of the anion, the specific structure of the QAC, and the properties of the membrane-mimicking environment.
Conformational Polymorphism and Intermolecular Interactions in Solid-State Structures of this compound Salts
The solid-state structures of this compound salts exhibit conformational polymorphism, where the compound can exist in different crystalline forms. rsc.orgrsc.org This phenomenon is largely driven by the flexibility of the this compound cation and the nature of the weak intermolecular interactions present in the crystal lattice. rsc.orgrsc.org
The stability of these different polymorphic forms is governed by a network of weak intermolecular interactions. These include:
Anion-cation C–H⋯Cl and C–H⋯Br interactions : These hydrogen bonds are a dominant stabilizing force in the crystal structures of this compound halide salts and their metal complexes. rsc.orgrsc.orgjyu.firesearchgate.net
Solvent inclusion : In some cases, solvent molecules like acetonitrile (B52724) or water can be incorporated into the crystal lattice, creating additional hydrogen-bonding networks that further stabilize the structure.
Computational and Theoretical Investigations of Dibenzyldimethylammonium
Kinetic and Thermodynamic Modeling of Chemical Processes
Modeling the kinetics and thermodynamics of reactions provides quantitative insights into their feasibility, rates, and mechanisms. For dibenzyldimethylammonium, this is particularly relevant for understanding its degradation under various conditions and its role in chemical transformations.
Any chemical reaction must proceed through a high-energy, unstable configuration known as the transition state. khanacademy.org The energy required to reach this state from the reactants is the activation energy (ΔG‡), a critical parameter that governs the reaction rate. opentextbooks.org.hk A higher activation energy corresponds to a slower reaction. opentextbooks.org.hk Computational methods, particularly DFT, are widely used to locate transition states and calculate their corresponding activation energies. nih.govacs.org
For processes involving quaternary ammonium (B1175870) salts like this compound, such as their decomposition or their participation in a reaction, identifying the transition states is key to understanding the mechanism. For multi-step reactions, each step has its own transition state and activation energy, with the slowest step, known as the rate-determining step, being the one with the highest-energy transition state. opentextbooks.org.hk
Computational techniques like the nudged elastic band with transition state optimization (NEB-TS) can be employed to find the minimum energy path between reactants and products and identify the transition state structure. nih.govacs.org While specific studies on this compound are not prevalent in the search results, the methodology is well-established. For example, in the degradation of related imidazolium (B1220033) cations used in zeolite synthesis, DFT calculations have identified activation energies for ring-opening pathways to be in the range of 20 to 50 kcal/mol, indicating thermodynamically accessible routes for decomposition. nih.gov Similar computational analyses for this compound would be crucial for predicting its stability and reactivity in various chemical environments.
Table 2: Representative Activation Energies for Degradation of Related Organic Cations
| Cation Type | Process | Activation Energy (kcal/mol) | Computational Method | Reference |
|---|---|---|---|---|
| Imidazolium Cation | Ring Opening | 20 - 50 | DFT (NEB-TS) | nih.gov |
| Imidazolium Cation | Criegee Ozonide Formation | 118.6 | DFT | nih.gov |
This compound, particularly when used as a structure-directing agent, is often removed from the final material (e.g., a zeolite) through a high-temperature calcination process. google.com This process involves the thermal decomposition of the organic cation. Modeling the degradation pathways is essential for optimizing this removal process and understanding the thermal stability of materials containing this compound.
The thermal stability and degradation behavior of chemical compounds are frequently studied using thermogravimetric analysis (TGA). researchgate.net Kinetic models can then be developed based on TGA data to describe the degradation process. These models can determine key kinetic parameters, such as the activation energy for decomposition, by fitting the experimental mass loss data over time or temperature. researchgate.net
For example, models for the thermal degradation of polymers have successfully used TGA data to determine the activation energies of multi-step decomposition reactions. researchgate.net The chemical structure of a compound significantly influences its thermal stability. Chemical modifications, such as esterification or the incorporation of thermally stable units like polyhedral oligomeric silsesquioxane (POSS), can increase the decomposition temperature. rsc.orgresearchgate.net Conversely, the presence of certain functional groups can initiate degradation at lower temperatures. rsc.org Modeling the degradation of this compound would involve similar steps: acquiring TGA data and then applying kinetic models to determine the parameters that describe its decomposition, providing a predictive understanding of its stability.
Theoretical Insights into Ion Mobility and Electrical Conductivity in Materials Containing this compound
As an ionic compound, this compound can contribute to the electrical conductivity of materials in which it is present. Theoretical models are used to understand the fundamental factors governing the movement of these ions (ion mobility) and the resulting conductivity.
The electrical conductivity of a material containing ions is dependent on the concentration of the ions and their mobility. tandfonline.com In many systems, the temperature dependence of ion mobility follows an Arrhenius-like behavior, where mobility increases with temperature. tandfonline.com The movement of an ion through a medium is a thermally activated process, and theoretical models can be used to calculate the activation energy for ion migration. researchgate.net
For materials like ionic liquids or liquid crystals containing salts, the conductivity is a direct result of the movement of cations and anions. tandfonline.com Studies on similar quaternary ammonium salts, such as decyldimethylbenzylammonium (B12809368) chloride, show that conductivity measurements at various temperatures can be used to determine transport properties like the limiting ion conductance. researchgate.net From these values, the standard partial molar enthalpy of activation for ion migration can be determined, which provides insight into the energy barrier that an ion must overcome to move through the solvent. researchgate.net The mobility of an ion like this compound would be influenced by its size, shape, and interactions with the surrounding medium. Typical ion mobility values in anisotropic liquid dielectrics are in the range of 10⁻¹⁰ to 10⁻⁹ m²/Vs. tandfonline.com Theoretical models help to connect these macroscopic transport properties to the molecular-level interactions between the ion and its environment.
Advanced Analytical Techniques for Dibenzyldimethylammonium Research
Spectroscopic Techniques
Spectroscopy plays a pivotal role in the analysis of dibenzyldimethylammonium, offering insights into its structural framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Magic-Angle Spinning NMR) for Structural Elucidation and Environmental Probing
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds like this compound. researchgate.netjchps.comresearchgate.net ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. nih.gov
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound chloride typically exhibits characteristic signals for the benzyl (B1604629) and methyl protons. The protons of the benzyl groups usually appear as a multiplet in the aromatic region (around 7.50-7.63 ppm), while the methylene (B1212753) protons of the benzyl groups show a singlet at approximately 4.70 ppm. The methyl groups attached to the nitrogen atom give rise to a singlet at around 2.89 ppm. The integration of these signals confirms the ratio of benzyl to methyl protons, further validating the structure.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct peaks for the different carbon environments. For this compound bromide, the methyl carbons (N-CH₃) appear around 48.01 ppm, the benzylic carbons (Ph-CH₂) at 66.86 ppm, and the aromatic carbons in the range of 127.97 to 133.08 ppm.
Magic-Angle Spinning (MAS) NMR: MAS NMR is a powerful solid-state NMR technique used to study materials like zeolites, where this compound can act as a structure-directing agent. researchgate.netnih.gov By spinning the sample at a "magic angle" of 54.74° relative to the magnetic field, MAS NMR averages out anisotropic interactions, leading to higher resolution spectra. nih.govmdpi.com This technique has been employed to understand the packing and interaction of this compound cations within the channels of microporous materials like aluminophosphates with an AFI-type structure. researchgate.net The use of ¹³C MAS NMR helps in characterizing the organic template within the inorganic framework. researchgate.net
Interactive Data Table: Typical ¹H and ¹³C NMR Chemical Shifts for this compound Salts
| Nucleus | Functional Group | Chemical Shift (ppm) | Multiplicity | Solvent | Reference |
| ¹H | N-CH₃ | ~2.89 | singlet | DMSO | |
| ¹H | Ph-CH₂ | ~4.70 | singlet | DMSO | |
| ¹H | Ar-H | ~7.50-7.63 | multiplet | DMSO | |
| ¹³C | N-CH₃ | ~48.01 | DMSO | ||
| ¹³C | Ph-CH₂ | ~66.86 | DMSO | ||
| ¹³C | Ar-C | ~127.97-133.08 | DMSO |
Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Characterization and Mechanistic Insights
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups and characterize the chemical structure of molecules. researchgate.netinnovatechlabs.com In the context of this compound, FTIR is valuable for confirming the presence of its key chemical bonds and for studying its interactions in different systems. researchgate.net
The FTIR spectrum of a compound provides a unique "fingerprint" based on the vibrational frequencies of its bonds. nih.gov For this compound, characteristic absorption bands would correspond to C-H stretching and bending vibrations of the methyl and benzyl groups, as well as aromatic C=C stretching vibrations. The technique can be used to monitor the synthesis of this compound and to study its role as a template in the formation of materials like aluminophosphates. researchgate.net For instance, FTIR has been used to show that in the synthesis of AFI-type aluminophosphates, this compound cations form supramolecular assemblies with hydroxide (B78521) anions. researchgate.net It can also reveal how the organic molecules are incorporated (e.g., as neutral species or protonated) within the inorganic framework by observing shifts in vibrational bands. researchgate.net
Fluorescence Spectroscopy in Supramolecular and Aggregation Studies of this compound
Fluorescence spectroscopy is a highly sensitive technique used to study the supramolecular chemistry and aggregation behavior of fluorescent molecules. nankai.edu.cncore.ac.uk While this compound itself is not inherently fluorescent, its derivatives or its interaction with fluorescent probes can be studied.
In research involving the synthesis of microporous materials, fluorescence spectroscopy has been utilized to investigate the structure-directing effect of aromatic molecules, including derivatives of this compound. researchgate.net This technique can provide insights into the formation of supramolecular aggregates of the organic template molecules in solution and within the nanopores of the final material. researchgate.net For example, studies have shown that fluorinated derivatives of this compound can form supramolecular assemblies, and fluorescence spectroscopy helps in understanding how factors like the position of fluorine atoms influence this aggregation behavior. researchgate.netresearchgate.net The formation of excimers (excited-state dimers) can be detected by the appearance of a new, red-shifted emission band in the fluorescence spectrum, providing direct evidence of aggregation.
Mass Spectrometry (MS) and Related Techniques
Mass spectrometry and its coupled techniques are essential for determining the molecular weight of this compound and for studying its thermal degradation pathways.
Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS)
Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) is a soft ionization technique that is well-suited for the analysis of quaternary ammonium (B1175870) compounds like this compound, which are already charged in solution. researchgate.net This method allows for the precise determination of the molecular weight of the cation.
In ESI-TOF-MS, the this compound cation is transferred from solution to the gas phase with minimal fragmentation. The time-of-flight analyzer then separates the ions based on their mass-to-charge ratio (m/z). For this compound bromide, ESI-TOF-MS analysis in positive ion mode would show a prominent peak corresponding to the this compound cation [C₁₆H₂₀N]⁺, with a calculated m/z of 226.2. ucd.ie This technique is crucial for confirming the identity and purity of synthesized this compound salts.
Thermogravimetric Analysis Coupled with Mass Spectrometry (TGA-MS) and Pyrolysis-Gas Chromatography (Py-GC) for Degradation Studies
Thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) and Pyrolysis-Gas Chromatography (Py-GC) are powerful thermal analysis techniques used to study the decomposition and degradation of materials as a function of temperature. chromatographyonline.com
TGA-MS: This technique combines the quantitative mass loss information from TGA with the qualitative identification of evolved gases by MS. When this compound is used as a template in the synthesis of materials like aluminophosphates, TGA-MS can be employed to study the thermal stability of the occluded organic molecules and to identify the decomposition products as the material is heated. researchgate.net This provides insights into how the organic template is removed to create the porous structure.
Pyrolysis-Gas Chromatography (Py-GC): Py-GC involves the thermal degradation of a sample in an inert atmosphere, followed by the separation and identification of the volatile products by gas chromatography-mass spectrometry (GC-MS). mdpi.com This technique can provide detailed information about the degradation mechanism of this compound by identifying the specific fragments formed at different temperatures. While direct studies on this compound using this specific coupled technique are not widely reported in the provided context, it is a standard method for analyzing the thermal behavior of organic compounds and polymers. mdpi.comresearchgate.net
Diffraction and Crystallographic Methods
Diffraction methods are indispensable for elucidating the three-dimensional arrangement of atoms and molecules in the solid state. For this compound compounds, these techniques reveal detailed information about their crystal packing, conformation, and intermolecular interactions.
Research has shown that this compound cations can adopt different conformations, such as a "W-conformation" or a twisted arrangement, within the crystal lattice. researchgate.net The crystallization solvent can also play a crucial role; for instance, when crystallized from acetonitrile (B52724), the solvent molecule can be incorporated into the crystal structure, participating in the hydrogen-bonding network. iucr.orgresearchgate.net In the absence of solvent molecules, the packing is primarily stabilized by other intermolecular forces, including C–H···X (where X is a halide) hydrogen bonds and π-π stacking interactions between the phenyl groups.
Studies on bis(this compound) tetrahalometallate(II) complexes, where the metal can be copper, manganese, cobalt, or zinc, have demonstrated how the cation packs with the anionic metal complexes. iucr.orgresearchgate.netresearchgate.net The geometry of the tetrahalometallate anion is typically a distorted tetrahedron. iucr.orgresearchgate.net The specific crystal system and space group are dependent on the specific anion and the crystallization conditions. For example, bis[this compound]tetrabromocuprate(II) crystallized from a dilute hydrobromic acid solution adopts a triclinic system with space group P-1, whereas the tetrachlorocuprate(II) analogue crystallizes in a monoclinic system, P21/c. iucr.org
Table 1: Selected Crystallographic Data for this compound Compounds
| Compound | Crystal System | Space Group | Reference |
| bis[this compound]tetrabromocuprate(II) | Triclinic | P-1 | iucr.org |
| bis[this compound]tetrachlorocuprate(II) | Monoclinic | P21/c | iucr.org |
| bis[this compound]tetrachlorocuprate(II)·0.5CH₃CN | Monoclinic | P21/n | iucr.org |
| [(Bz₂Me₂N)₂][MnBr₄]·CH₃CN·H₂O | Triclinic | P-1 | researchgate.netresearchgate.net |
| [(Bz₂Me₂N)₂][CoBr₄]·0.5CH₃CN | Monoclinic | P21/c | researchgate.net |
| [(Bz₂Me₂N)₂][ZnBr₄] (from methanol) | Monoclinic | P21/c | researchgate.net |
Bz₂Me₂N⁺ = this compound cation
Powder X-ray Diffraction (PXRD) is a complementary technique to SCXRD, used to analyze the bulk properties of a crystalline material. It is valuable for confirming the phase purity of a synthesized compound, identifying crystalline phases in a mixture, and studying phase transitions as a function of temperature or other variables.
In the context of this compound compounds, PXRD has been used to confirm that the bulk material corresponds to the structure determined by single-crystal analysis. europeanpharmaceuticalreview.com For example, powder diffraction measurements of bis[this compound]cuprate(II) halide complexes showed that the compounds maintain the same crystal structure at both room temperature and at -100°C, indicating the absence of temperature-induced phase transitions within this range. iucr.org Additionally, PXRD is an essential tool in materials science applications where this compound acts as a structure-directing agent, such as in the synthesis of aluminophosphate molecular sieves. In this application, PXRD is used to evaluate the efficacy of the synthesis by analyzing the pore size and structure of the resulting microporous materials.
Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. These methods are crucial for determining the thermal stability, decomposition pathways, and phase transitions of this compound compounds.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is a primary tool for assessing the thermal stability and decomposition profile of materials. For this compound salts and their complexes, TGA reveals the temperatures at which decomposition begins and the number of decomposition steps involved.
Studies have shown that this compound-based complexes, such as tetrabromometallates, are thermally robust, with decomposition typically commencing at temperatures above 200°C. iucr.org The decomposition often proceeds in two distinct stages. iucr.org In the case of solvated crystals, the initial mass loss observed in the TGA thermogram corresponds to the loss of the solvent molecules. researchgate.net For example, the TGA curve for a tetrachloromanganate salt solvated with acetonitrile showed a two-step loss of the acetonitrile molecules between 177°C and 198°C. researchgate.net The thermal stability of this compound fluoride (B91410) has been shown to be superior to that of tetra(n-butyl)ammonium fluoride trihydrate, a property demonstrated by TGA that is advantageous for its use as a solvent for cellulose (B213188). nih.gov Furthermore, TGA coupled with mass spectrometry (TGA-MS) has been employed to analyze the decomposition products and better understand the structure-directing role of fluorinated this compound derivatives in the synthesis of aluminophosphates. researchgate.net
Table 2: Thermal Decomposition Data for this compound Compounds
| Compound | Decomposition Onset (from TGA) | Notes | Reference |
| bis(this compound) tetrachloromanganate(II) · 0.5CH₃CN | ~177 °C | Initial mass loss corresponds to the evaporation of acetonitrile. | researchgate.net |
| bis(this compound) tetrachlorocobaltate(II) · 0.5CH₃CN | ~178 °C | Decomposes in a single step. | researchgate.net |
| bis(this compound) tetrachloronickelate(II) · 0.5CH₃CN | ~216 °C | Decomposes in a single step. | researchgate.net |
| bis(this compound) tetrachlorozincate(II) · 0.5CH₃CN | ~188 °C | Decomposes in a single step. | researchgate.net |
| bis(this compound) tetrachlorocuprate(II) · 0.5CH₃CN | ~192 °C | Decomposes in a single step. | researchgate.net |
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. univr.ittudelft.nl It is used to detect thermal transitions such as melting, crystallization, and glass transitions, and to determine the enthalpy changes associated with these processes. tudelft.nlmdpi.com
For this compound compounds, DSC studies have provided valuable information on their melting behavior and thermal stability. In many this compound tetrahalometallate complexes, DSC measurements reveal a distinct melting peak that occurs just before the onset of thermal decomposition observed by TGA. iucr.org This indicates that the compounds melt before they decompose. Some complexes exhibit more complex thermal behavior, such as a cycle of melting, crystallization into a new form, and subsequent melting, as seen in the case of a tetrachloromanganate salt. researchgate.net An important finding from DSC analysis is the exceptional stability of many of these crystalline compounds, which often show no phase transitions from as low as -100°C up to their melting point. iucr.org This lack of phase transitions is in contrast to the behavior of many similar A₂MX₄ type compounds, which are often studied for their thermochromic properties linked to such transitions. iucr.orgacs.org
Table 3: Melting Temperatures and Enthalpies for bis(this compound) Tetrachlorometallate Solvates
| Compound (M in [(Bz₂Me₂N)₂][MCl₄]·0.5CH₃CN) | Melting Point (DSC Onset, °C) | Enthalpy of Fusion (ΔH, J/g) | Reference |
| Mn(II) | 177.3 | 35.3 | researchgate.net |
| Co(II) | 178.4 | 35.9 | researchgate.net |
| Ni(II) | 215.7 | 47.9 | researchgate.net |
| Zn(II) | 188.1 | 39.4 | researchgate.net |
| Cu(II) | 192.1 | 43.1 | researchgate.net |
Chromatographic Techniques
Chromatography encompasses a variety of techniques used to separate the components of a mixture. For this compound, these methods are vital for purification, reaction monitoring, and quantitative analysis.
During the synthesis of this compound chloride, Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of the reaction and to assess the purity of the final product by detecting impurities. For purification on a laboratory scale, Column Chromatography is employed to isolate the desired compound from unreacted starting materials and side products. ucd.ie
More advanced chromatographic methods are used for specific analytical challenges. Gas Chromatography-Mass Spectrometry (GC-MS) is instrumental in identifying the volatile products that are formed during the thermal decomposition of this compound compounds. In polymer chemistry, Gel Permeation Chromatography (GPC) has been used to analyze the molecular weight of cellulose derivatives that were synthesized using a this compound fluoride/DMSO solvent system. researchgate.net
For quantitative analysis in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the determination of quaternary ammonium compounds, including this compound, in various samples such as agricultural products. ekb.egIon Chromatography has also been utilized to detect inorganic and organic ions in liquid crystal materials that have been doped with salts like this compound chloride. tandfonline.com
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin-Layer Chromatography (TLC) is a fundamental and widely used technique in synthetic chemistry for the qualitative monitoring of chemical reactions and the preliminary assessment of compound purity. ualberta.caumass.edueag.com Its application is crucial in the synthesis of this compound, which is typically prepared through the quaternization of tertiary amines like dimethylbenzylamine with benzyl chloride.
Principles of TLC:
TLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. ualberta.caumass.edu The stationary phase is a thin layer of an adsorbent material, commonly silica (B1680970) gel, coated onto a flat, inert substrate such as a glass or plastic plate. umass.edueag.com The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the plate via capillary action. umass.edu
Compounds are separated based on their affinity for the stationary and mobile phases. umass.edu In the context of this compound, which is a polar, charged species, it will have a strong affinity for a polar stationary phase like silica gel. The choice of the mobile phase is critical; a more polar solvent system will be required to move the polar this compound spot up the plate.
Application in this compound Synthesis:
Reaction Monitoring: During the synthesis of this compound, TLC can be used to track the consumption of the reactants (e.g., dimethylbenzylamine and benzyl chloride) and the formation of the product. ualberta.caumass.edu By spotting the reaction mixture on a TLC plate at different time intervals, the progress of the reaction can be visualized. The disappearance of the reactant spots and the appearance of a new spot corresponding to the product indicate the reaction's progression towards completion. ualberta.caumass.edu
Purity Assessment: After the synthesis and purification steps, TLC provides a quick and effective way to assess the purity of the this compound product. ualberta.caresearchgate.net A pure compound should ideally appear as a single spot on the TLC plate. ualberta.ca The presence of multiple spots indicates the existence of impurities, such as unreacted starting materials or byproducts. ualberta.ca
Visualization and Interpretation:
Since this compound is a colorless compound, visualization of the TLC plate requires specific techniques. The most common methods include:
UV Light: If the compound or impurities are UV-active, they will appear as dark spots on a fluorescent TLC plate under UV light. eag.com
Iodine Staining: Placing the developed TLC plate in a chamber with iodine vapor will cause most organic compounds to appear as brown spots. umass.edu
The retention factor (Rf) value is a key parameter calculated in TLC. It is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. eag.com
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rf value is dependent on the specific TLC system (stationary and mobile phases) and can be used for preliminary identification of compounds by comparing it to the Rf of a known standard. ualberta.ca
| Parameter | Description | Relevance to this compound Analysis |
| Stationary Phase | Typically silica gel, a polar adsorbent. umass.edueag.com | Strong interaction with the polar this compound cation. |
| Mobile Phase | A solvent or mixture of solvents. umass.edueag.com | The polarity must be optimized to achieve good separation of the product from reactants and impurities. |
| Rf Value | Ratio of the distance traveled by the analyte to the distance traveled by the solvent front. eag.com | Used for qualitative assessment and comparison with standards. A single Rf value suggests purity. ualberta.ca |
| Visualization | UV light or chemical staining (e.g., iodine). umass.edueag.com | Necessary as this compound is colorless. |
This table provides a summary of key TLC parameters and their significance in the analysis of this compound.
Size Exclusion Chromatography (SEC) for Molecular Weight and Aggregation Behavior
Size Exclusion Chromatography (SEC), also known as gel filtration or gel permeation chromatography, is a powerful technique for separating molecules based on their size in solution. contractlaboratory.comlcms.cz It is particularly valuable for determining the molecular weight of macromolecules and for studying their aggregation behavior, which are important characteristics of this compound, especially in the context of its applications and interactions in complex systems. mq.edu.aunih.gov
Principles of SEC:
SEC separates molecules based on their hydrodynamic volume. contractlaboratory.com The stationary phase consists of porous beads packed into a column. contractlaboratory.com Larger molecules that cannot enter the pores of the beads travel a shorter path and elute from the column first. bitesizebio.com Smaller molecules can diffuse into the pores, taking a longer, more tortuous path, and therefore elute later. bitesizebio.com Unlike other chromatographic techniques, there are ideally no chemical interactions between the analyte and the stationary phase in SEC. contractlaboratory.com
Application in this compound Research:
Molecular Weight Determination: SEC can be used to estimate the molecular weight of this compound derivatives or polymers containing this moiety. mq.edu.aubitesizebio.com By calibrating the SEC column with a series of standards of known molecular weights, a calibration curve of log(Molecular Weight) versus elution volume can be generated. nih.gov The molecular weight of an unknown sample can then be interpolated from this curve based on its elution volume.
Aggregation Behavior: this compound, as a quaternary ammonium compound, can form aggregates or micelles in solution, particularly in aqueous environments. SEC is an effective tool for detecting and quantifying these aggregates. mq.edu.aunih.gov The presence of high molecular weight species, such as dimers or higher-order aggregates, can be identified as peaks that elute earlier than the monomeric form of the compound. nih.gov This is crucial for understanding the compound's behavior in various formulations and its interaction with biological systems.
| SEC Application | Information Obtained | Significance for this compound |
| Molecular Weight Analysis | Provides the molecular weight distribution of a sample. mq.edu.au | Confirms the identity and purity of synthesized this compound-containing polymers or conjugates. |
| Aggregation Studies | Detects and quantifies dimers, trimers, and larger aggregates. nih.gov | Elucidates the self-assembly properties of this compound in solution, which can influence its activity. |
| Quality Control | Ensures the consistency and stability of products containing this compound. mq.edu.au | Monitors for unwanted aggregation or degradation over time. |
This table outlines the applications of SEC in the study of this compound and the valuable information that can be obtained.
Electrochemical and Other Advanced Characterization Techniques (e.g., Capillary Electrophoresis for Conductivity)
Beyond chromatographic methods, electrochemical techniques and other advanced separation methods provide further insights into the properties and behavior of this compound.
Capillary Electrophoresis (CE):
Capillary Electrophoresis is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. rsc.org In the context of this compound, a positively charged quaternary ammonium ion, CE is a highly suitable analytical method.
Conductivity Detection: When coupled with a conductivity detector, CE can be used to quantify the concentration of this compound. nih.gov The conductivity of the solution changes as the charged analyte passes through the detector, generating a signal that is proportional to its concentration. purdue.edu This method is advantageous because it does not require the analyte to have a chromophore, making it universally applicable to charged species. stanford.edu Modern CE systems with capacitively coupled contactless conductivity detection (C4D) offer high sensitivity and throughput for the analysis of various ions. rsc.orgvnu.edu.vn
Electrochemical Properties:
The electrochemical properties of this compound can be investigated using various techniques. For instance, the uptake of the lipophilic this compound cation can be used to measure the electrochemical gradient across membranes. globalauthorid.com The interaction of this compound with surfaces and its role as a structure-directing agent in the synthesis of materials like aluminophosphates can also be studied, where its charge and structure influence the final properties of the material. acs.org
| Technique | Principle | Application to this compound | Example Research Finding |
| Capillary Electrophoresis with Conductivity Detection (CE-C4D) | Separation of ions based on electrophoretic mobility, detected by changes in solution conductivity. rsc.orgnih.gov | Quantitative analysis of this compound in various samples. | Reproducible separations of inorganic ions with detection limits down to the micromolar range have been achieved. purdue.edu |
| Electrochemical Gradient Measurement | The accumulation of the lipophilic cation across a membrane is measured to determine the membrane potential. globalauthorid.com | Used as a probe to study the electrochemical potential across biological or artificial membranes. | The uptake of this compound has been used to determine the proton electrochemical gradient in biological systems. globalauthorid.com |
This table summarizes advanced characterization techniques for this compound, their principles, applications, and relevant research findings.
Applications of Dibenzyldimethylammonium in Functional Materials and Chemical Processes
Cellulose (B213188) Dissolution and Derivatization
Dibenzyldimethylammonium-based compounds are effective in overcoming the inherent resistance of cellulose to dissolution, a critical step for its subsequent chemical modification. This capability stems from their ability to disrupt the extensive hydrogen-bonding network that gives cellulose its robust structure.
This compound Solvent Systems for Cellulose Etherification and Acetylation
Solvent systems incorporating this compound salts have proven effective for the homogeneous derivatization of cellulose, such as etherification and acetylation. A notable example is the use of this compound chloride (DDAC) in conjunction with dimethyl sulfoxide (B87167) (DMSO) as a solvent for cellulose etherification, which allows for derivatization without significant degradation of the polymer. Another highly efficient system involves this compound fluoride (B91410) (BMAF), which, when dissolved in DMSO, can dissolve both microcrystalline and fibrous celluloses. nih.gov This BMAF/DMSO system has been successfully used for the acylation of cellulose with anhydrides like ethanoic, butanoic, and hexanoic anhydride. nih.gov
Research has shown that the degree of substitution in cellulose acylation is higher when using the BMAF/DMSO system compared to the more common tetra(n-butyl)ammonium fluoride (TBAF)/DMSO system. nih.gov This enhanced efficiency is attributed to the lower water content and the specific structure of the BMAF electrolyte. nih.gov The presence of water in the TBAF system can lead to side reactions and a decrease in the basicity of the fluoride ion. nih.gov
Table 1: Comparison of this compound-based Solvent Systems for Cellulose Derivatization
| Solvent System | Cellulose Type | Derivatization Reaction | Key Finding |
| This compound chloride (DDAC)/DMSO | Not specified | Etherification | Enables derivatization without extensive polymer degradation. |
| This compound fluoride (BMAF)/DMSO | Microcrystalline and fibrous | Acylation (with various anhydrides) | Achieves higher degrees of substitution compared to TBAF/DMSO. nih.gov |
Mechanisms of Hydrogen-Bond Disruption in Cellulose Dissolution Mediated by this compound
The dissolution of cellulose in quaternary ammonium (B1175870) hydroxide (B78521) (QAH) solutions, a class of compounds to which this compound hydroxide belongs, is a complex process involving the synergistic action of both the cation and the anion. nih.gov The fundamental principle is the disruption of the strong inter- and intramolecular hydrogen bonds within the cellulose structure. nih.govmdpi.com
The anions, such as hydroxide (OH⁻) or fluoride (F⁻), play a crucial role by interacting with the hydroxyl protons of the cellulose chains. nih.govchalmers.se This interaction leads to the breaking of existing hydrogen bonds within the cellulose and the formation of new hydrogen bonds between the anion and the cellulose. nih.gov
Simultaneously, the cation, in this case, the this compound cation, also participates in the dissolution mechanism. It is suggested that the α-methylene groups on the cation can interact with the electropositive carbon atoms of the cellulose backbone through electrostatic or van der Waals forces. nih.gov This interaction helps to further disrupt the internal structure of the cellulose. The bulky nature of the this compound cation may also play a role by physically separating the cellulose chains and preventing their re-aggregation. chalmers.se This combined action of the anion and cation leads to the complete disruption of the hydrogen-bond network, resulting in the effective dissolution of the cellulose polymer. nih.gov
Zeolite and Microporous Material Synthesis
This compound cations serve as effective organic structure-directing agents (SDAs) in the hydrothermal synthesis of zeolites and other microporous materials. As an SDA, the cation acts as a template around which the inorganic framework of the zeolite assembles, guiding the formation of specific crystalline structures with well-defined pore architectures.
Synthesis of Specific Zeolite Frameworks (e.g., ZSM-50, Zeolite Beta, AFI-type) using this compound
The this compound (DBDM) cation has been successfully employed to direct the synthesis of several distinct zeolite frameworks. By modifying synthesis conditions, the same DBDM cation can produce different zeolites, demonstrating its versatility. rsc.org
ZSM-50: The DBDM cation is a key directing agent for the synthesis of zeolite ZSM-50, which possesses the EUO framework topology. acs.orgst-andrews.ac.uk Its ability to template the nucleation and growth of ZSM-50 crystals is particularly effective over a wide range of aluminum content in the reaction mixture. google.com
Zeolite Beta: Under certain synthesis conditions, the non-fluorinated DBDM cation can direct the formation of all-silica Zeolite Beta. acs.orgst-andrews.ac.uk The synthesis of pure Zeolite Boron Beta is also possible using this compound hydroxide as the template. rsc.org
AFI-type Materials: this compound cations have been used as SDAs for the synthesis of aluminophosphate (AlPO)-based materials with the AFI-type structure (e.g., AlPO-5). researchgate.net The presence of fluorine substituents on the benzyl (B1604629) rings of the cation has been shown to improve its templating ability for this framework. researchgate.net
Interestingly, minor modifications to the SDA structure can significantly influence the resulting zeolite framework. For instance, while DBDM can yield Zeolite Beta, using a fluorinated version, benzyl-orthofluorobenzyldimethylammonium, under the same conditions, readily directs the crystallization of pure all-silica ZSM-50. acs.orgst-andrews.ac.uk
Table 2: Zeolite Frameworks Synthesized Using this compound as a Structure-Directing Agent
| Zeolite Framework | Material Type | Role of this compound | Reference |
| ZSM-50 (EUO topology) | All-silica, Aluminosilicate | Directs synthesis, functions as a template. acs.orggoogle.com | acs.orggoogle.com |
| Zeolite Beta (BEA topology) | All-silica, Borosilicate | Directs synthesis of all-silica and boron-beta versions. acs.orgrsc.org | acs.orgrsc.org |
| AFI-type (e.g., AlPO-5) | Aluminophosphate (AlPO), Silicoaluminophosphate (SAPO) | Acts as a template, with fluorination enhancing its ability. researchgate.net | researchgate.net |
Control of Pore Formation and Structure by this compound Templates
The role of the this compound cation as a template is central to controlling the pore formation and final structure of the synthesized zeolite. The size and shape of the SDA molecule have a direct relationship with the dimensions of the channels and cavities within the resulting inorganic framework. acs.org The organic cation is incorporated into the growing inorganic structure, and its subsequent removal, typically through calcination, leaves behind a well-defined microporous network.
In the synthesis of aluminophosphate materials, the this compound cation templates the formation of pores through electrostatic interactions with the inorganic framework. Single-crystal diffraction studies of ZSM-50 have precisely located the DBDM template within the zeolite's pore structure, specifically within the [4¹5⁴6²] cages of the framework, confirming its structure-directing role. acs.orgst-andrews.ac.uk The interaction between the zeolite and the SDA is a crucial factor, and computational studies have explored these van der Waals interactions to understand and predict the formation of specific zeolite phases. rsc.org The ability of the this compound cation to adopt different packing arrangements allows it to template multiple zeolite structures like ZSM-12 (MTW), ZSM-50 (EUO), and Zeolite Beta (BEA). rsc.org
Advanced Chemical Scavenging Applications of this compound
Beyond its applications in materials science, this compound and its related compounds have been identified for use in specialized chemical scavenging applications. These applications leverage the reactive nature of the compound to neutralize or remove specific undesirable chemical species.
This compound chloride has been identified as a scavenger for hydrogen fluoride (HF). cymitquimica.com It demonstrates a high affinity for HF, enabling its effective removal from aqueous solutions. cymitquimica.com This scavenging action can be enhanced by the presence of light or thermal energy. cymitquimica.com The mechanism involves the interaction of the this compound compound with the HF. cymitquimica.com
Furthermore, the precursor to the this compound cation, benzyldimethylamine (BDMA), is used in the oil and gas industry as a hydrogen sulfide (B99878) (H₂S) scavenger. This application is critical for mitigating the corrosive effects of H₂S in various industrial processes.
Hydrogen Fluoride Scavenging Mechanisms Utilizing this compound
This compound chloride is recognized as an effective scavenger for hydrogen fluoride (HF). cymitquimica.com This capability is attributed to its high affinity for HF. cymitquimica.com The mechanism of action involves the this compound cation interacting with the fluoride ion. The efficiency of this scavenging process can be enhanced by the presence of light or thermal energy. cymitquimica.com Furthermore, the introduction of additional benzyl groups to the ammonium compound can increase its effectiveness as an HF scavenger. cymitquimica.com The scavenging action is facilitated through hydrogen bonding or by the presence of metal chelating agents. cymitquimica.com
Removal of Metal Complexes by this compound
This compound chloride has demonstrated the ability to remove various metal complexes from aqueous solutions. cymitquimica.com This includes complexes of iron, copper, nickel, cobalt, zinc, and cadmium ions. cymitquimica.com The mechanism behind this removal is attributed to the interaction between the this compound cation and the negatively charged metal complexes. This process can be activated by either hydrogen bonding or the use of metal chelating agents. cymitquimica.com
This compound in Ionic Liquid Research and Development
This compound salts are a subject of interest in the field of ionic liquids (ILs) due to their potential applications stemming from their unique physicochemical properties. mdpi.com Ionic liquids are salts that are liquid at low temperatures, and their properties can be finely tuned by modifying the structure of their constituent cations and anions. wiserpub.com
Structural Modifications for Enhanced Ionic Liquid Applications
The properties of this compound-based ionic liquids can be altered through structural modifications to the cation. Such modifications provide a pathway to change physical properties like the melting point, which is a critical factor for their application as ionic liquids. The synthesis of various quaternary ammonium halides, including this compound bromide, has been achieved through a one-pot reaction, allowing for the introduction of different functional groups. These structural changes are a key strategy in designing ionic liquids tailored for specific uses. mdpi.com
Molecular Encapsulation Studies Using this compound as a Guest or Host Component
This compound cations have been utilized in molecular encapsulation studies. In the synthesis of zeolitic materials, such as ZSM-50, this compound ions act as a directing agent, where they become encapsulated within the forming crystalline structure. google.com The organic cation templates the formation of pores within the inorganic framework through electrostatic interactions. This process is crucial in creating microporous materials with specific channel sizes and properties. google.comacs.org For instance, in the synthesis of zeolite EU-1, the use of this compound as a structure-directing agent leads to a different location of aluminum atoms within the zeolite framework compared to when other agents are used. ulisboa.pt
Influence of this compound on Electrical Conductivity in Liquid Crystal Systems
This compound chloride has been used as an ionic dopant to study and control the electrical conductivity of nematic liquid crystals. tandfonline.com The addition of such ionic compounds to liquid crystals increases their electrical conductivity. tandfonline.com The anisotropic nature of liquid crystals means that their physical properties, including electrical conductivity, are direction-dependent. doitpoms.ac.uk In nematic liquid crystals doped with this compound chloride, the electrical conductivity measured parallel to the director (the average direction of the long axes of the molecules) is different from the conductivity measured perpendicular to it. tandfonline.com The presence of ions, such as this compound, is a key factor influencing the electrical properties of liquid crystal materials, which is a critical consideration for their application in display and non-display technologies. mdpi.comknutd.edu.ua
This compound as Precipitating Agents for Precious Metals
While direct evidence of this compound being used as a precipitating agent for precious metals is not extensively detailed in the provided context, the broader class of quaternary ammonium compounds and related ionic liquids are involved in processes for the recovery and synthesis of materials containing precious metals. For instance, in the synthesis of zeolites, which can be used in catalysis involving precious metals like platinum or palladium, organic cations such as this compound act as structure-directing agents. google.comgoogle.com These zeolites can then be impregnated with precious metals. google.com Furthermore, research into the recovery of precious metals like gold often involves various chemical leaching and precipitation steps where the principles of ionic interactions, central to the function of compounds like this compound, are applied. researchgate.netresearchgate.net The ability of related compounds to form complexes and direct the crystallization of materials suggests a potential, though not explicitly documented, role in the controlled precipitation of precious metals. ethernet.edu.et
Role of this compound as a Chemical Tool for Membrane Potential Studies
This compound (DDA⁺), a quaternary ammonium compound, serves as a significant chemical tool in bioenergetics and cell physiology for the investigation of membrane potential. vulcanchem.comru.nl As a lipophilic cation, its distribution across biological membranes is dependent on the transmembrane electrical potential. ru.nlportlandpress.com This characteristic allows researchers to indirectly measure or monitor changes in the membrane potential of various biological systems, including bacteria, yeast, and subcellular organelles like mitochondria. ru.nlnih.govnih.gov
The fundamental principle behind using DDA⁺ as a membrane potential probe lies in its passive movement across the lipid bilayer, driven by the electrochemical gradient. portlandpress.com In most cells and organelles, the interior is negatively charged relative to the exterior. This negative potential drives the accumulation of the positively charged DDA⁺ inside the cell or organelle. ru.nl The extent of this accumulation at equilibrium can be related to the magnitude of the membrane potential by the Nernst equation, a core principle in electrophysiology. portlandpress.comarvojournals.org
The concentration of DDA⁺, and thus its movement across membranes, is often monitored using ion-selective electrodes. nih.gov Researchers have constructed electrodes highly sensitive and selective for DDA⁺, allowing for direct and real-time measurement of its concentration in the external medium of a cell or mitochondrial suspension. nih.gov As the cells or mitochondria take up DDA⁺ in response to their membrane potential, the concentration in the medium decreases, and this change is registered by the electrode. nih.gov This method provides a dynamic view of membrane potential changes in response to various stimuli, such as the addition of metabolic substrates, inhibitors, or uncouplers. ru.nlnih.gov
Detailed Research Findings
Research across various biological systems has validated the use of DDA⁺ as a reliable qualitative indicator of membrane potential, although its quantitative accuracy can be influenced by factors such as binding to cellular components. ru.nlumich.edu
In studies with the bacterium Streptococcus faecalis, a DDA⁺-selective electrode was developed and shown to exhibit a rapid and Nernstian response across a concentration range of 10⁻² M to 3 x 10⁻⁶ M. nih.gov This electrode system successfully measured DDA⁺ uptake by the bacteria and by isolated mitochondria upon energization, with results that corroborated earlier findings. nih.gov
Work on the yeast Saccharomyces cerevisiae demonstrated that the distribution of DDA⁺ between the cells and the medium reflects changes in membrane potential in a qualitatively correct manner. ru.nl For instance, agents known to depolarize the cell membrane, such as proton conductors or metabolic inhibitors, caused an apparent decrease in DDA⁺ accumulation. ru.nl
In studies on Ehrlich ascites tumor cells, the distribution of radiolabeled DDA⁺ was used to calculate the transmembrane potential. The findings, presented in the table below, show how the potential changes in the presence of valinomycin (B1682140), an ionophore that increases potassium ion permeability. umich.edu
| Condition | DDA⁺ Distribution Ratio (Internal/External) | Calculated Membrane Potential (mV) |
| Control (Metabolizing Cells) | ~2 | -17 to -23 |
| With Valinomycin | ~4 | -31 to -40 |
| Data sourced from studies on Ehrlich ascites tumor cells, showing the effect of valinomycin on the DDA⁺ distribution and the corresponding calculated membrane potential. umich.edu |
Further research on the ascomycete Neocosmospora vasinfecta utilized DDA⁺ and other lipophilic cations to establish the presence of a negative membrane potential. nih.gov The uptake of these cations by the mycelium indicated a minimum transmembrane potential of -60 to -70 mV (inside negative). nih.gov
Comparisons with other lipophilic probes, such as tetraphenylphosphonium (B101447) (TPP⁺) and triphenylmethylphosphonium (TPMP⁺), have also been conducted. In mitochondria, TPP⁺ was found to permeate the membrane significantly faster than DDA⁺, although their final accumulation levels were comparable. researchgate.net In the green alga Chara australis, the presence of DDA⁺ was found to decrease the uptake of TPMP⁺, suggesting that the two cations may compete for the same binding sites at the membrane surface. oup.com
The table below summarizes key characteristics of the DDA⁺-selective electrode as reported in foundational studies. nih.gov
| Parameter | Value/Observation |
| Response Type | Nernstian |
| Concentration Range (M) | 10⁻² to 3 x 10⁻⁶ |
| Selectivity | High selectivity for DDA⁺ in the presence of various inorganic salts, ADP, ATP, and substrates. |
| Application | Direct measurement of DDA⁺ concentration in bacterial suspensions without pretreatment. |
| Data from the development and characterization of a DDA⁺-selective electrode. nih.gov |
Environmental Chemical Fate Mechanisms of Dibenzyldimethylammonium
Degradation Pathways in Environmental Compartments
Abiotic Hydrolysis Stability and Mechanisms
Abiotic hydrolysis is a chemical decomposition process in which a molecule is cleaved into two parts by reacting with water. For many organic compounds, this can be a significant degradation pathway, often influenced by pH.
Research Findings:
Photodegradation Kinetics and Identification of Photoproducts
Photodegradation involves the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. This process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, where other substances in the environment (photosensitizers) absorb light and produce reactive species that then degrade the compound.
Research Findings:
The photochemical fate of QACs in aquatic environments is a relevant degradation pathway, although it is generally considered a slow process. Studies on various QACs indicate that indirect photolysis is the dominant mechanism of transformation in natural waters rsc.org. This process is primarily driven by reactions with hydroxyl radicals (•OH), which are highly reactive species formed from dissolved organic matter under sunlight rsc.org.
All QACs investigated in a key study were found to react with hydroxyl radicals at nearly diffusion-controlled rates (rate constants ranging from approximately 2.9 × 10⁹ to 1.2 × 10¹⁰ M⁻¹ s⁻¹) rsc.org. While direct photolysis can occur for some QACs containing a chromophore (a light-absorbing part), such as the benzyl (B1604629) group in benzalkonium chloride (BAC), its contribution is often limited by the minimal overlap between the compound's absorbance spectrum and the solar emission spectrum at the Earth's surface rsc.orgnih.gov.
For QACs in general, predicted photochemical half-lives in surface water range from 12 to 94 days, confirming that it is a slow abiotic degradation process rsc.org. Specific kinetic data and identified photoproducts for dibenzyldimethylammonium are not available, but by analogy with structurally similar compounds like benzethonium, reaction with hydroxyl radicals is expected to be the main photochemical degradation pathway rsc.org.
Sorption and Mobility in Environmental Media (e.g., Soil, Sediment, Sewage Sludge)
Sorption is a process where a chemical adheres to solid particles, such as those found in soil, sediment, and sewage sludge. This process significantly influences a chemical's mobility, bioavailability, and susceptibility to other fate processes like degradation and transport. The primary metrics used to quantify sorption are the soil-water distribution coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) chemsafetypro.com.
Research Findings:
Quaternary ammonium (B1175870) compounds, including this compound, are cationic and thus exhibit a strong tendency to sorb to negatively charged components in the environment. These include clay minerals and organic matter, which are abundant in soil, sediment, and sludge acs.orgorst.edu. This strong sorption is a dominant process affecting the fate of QACs, often occurring more rapidly than biodegradation nih.gov.
In wastewater treatment plants (WWTPs), the majority of QACs are removed from the liquid stream through sorption to sludge acs.orgacs.org. Consequently, high concentrations of these compounds can be found in sewage sludge and biosolids, which may then be applied to land, introducing the compounds into the terrestrial environment acs.orgacs.org. Once in soil or aquatic sediments, the strong binding limits the mobility of QACs, reducing their potential to leach into groundwater but increasing their persistence in the solid phase acs.orgorst.edu. The mobility of a substance in soil is inversely related to its sorption coefficient; a high Koc value indicates low mobility chemsafetypro.com. While specific, experimentally determined Kd or Koc values for this compound are not documented in the reviewed literature, its chemical structure suggests it will bind tightly to solids.
Table 1: Expected Sorption Behavior of this compound in Environmental Media
| Environmental Medium | Dominant Sorption Mechanism | Expected Mobility | Rationale |
| Soil | Electrostatic attraction to negatively charged clay minerals and organic matter; hydrophobic interactions. | Low | The permanent positive charge leads to strong binding. acs.orgorst.edu |
| Sediment | Electrostatic attraction to negatively charged particles and organic matter. | Low | Similar to soil, strong sorption to sediment particles is expected, leading to accumulation. acs.org |
| Sewage Sludge | Strong partitioning to biosolids due to electrostatic and hydrophobic interactions. | Very Low | A primary removal mechanism from wastewater, leading to high concentrations in sludge. acs.org |
Biotransformation Mechanisms in Aquatic and Soil Systems
Biotransformation is the chemical alteration of a substance by living organisms, primarily microorganisms like bacteria and fungi. It is a critical process for the ultimate degradation of many organic pollutants in the environment.
Research Findings:
The biotransformation of QACs is known to occur, primarily under aerobic conditions, but the extent and rate are highly variable nih.govacs.org. The process is influenced by the compound's structure, concentration, and bioavailability acs.orgacs.org. The strong sorption of many QACs to solids can limit their bioavailability to microorganisms, thereby inhibiting biodegradation rsc.orgacs.org.
While specific microorganisms capable of degrading QACs have been isolated, degradation in complex environmental systems is often carried out by microbial consortia nih.gov. Studies on benzalkonium chlorides (BACs), which are structurally related to this compound, have identified degradation pathways involving the initial hydroxylation of the alkyl chain, followed by successive oxidation steps.
A study involving the administration of this compound to rats showed that the compound was largely excreted unchanged, suggesting a general resistance to metabolic breakdown in that biological system researchgate.net. While this does not directly translate to environmental microbial degradation, it supports the notion of the compound's inherent stability. The presence of the quaternary nitrogen atom and branched benzyl groups is a structural feature known to hinder biodegradation acs.org. Therefore, while biotransformation is a potential fate process, this compound is expected to degrade slowly in both aquatic and soil systems.
Conclusion and Future Research Directions
Synthesis and Mechanistic Understanding Advancements
Future research must prioritize the development of more efficient and sustainable synthetic routes for dibenzyldimethylammonium compounds, particularly functionalized derivatives. While methods exist for their preparation, including the in situ formation from dimethylbenzylamine and a benzyl (B1604629) halide, advancements could focus on greener solvents and higher atom economy. google.com A significant area for development is the synthesis of novel fluorinated derivatives, as fluorine substitution has been shown to profoundly influence the templating ability and crystallization dynamics of the cation. researchgate.netacs.org
Mechanistic understanding, while advanced, requires further refinement. The cooperative structure-directing effect, where this compound cations form supramolecular assemblies with anions like hydroxide (B78521) or fluoride (B91410) to template the growth of inorganic frameworks, is a key area for investigation. acs.orgacs.org Future work should employ advanced spectroscopic and computational methods to elucidate the precise nature of these host-guest interactions in real-time during crystallization. acs.orgacs.org While computational studies have successfully explained experimental results in terms of packing efficiency and interaction energies, they often fall short of predicting why a single SDA can produce multiple zeolite topologies under different conditions. researchgate.netrsc.org Developing dynamic computational models that incorporate kinetics and the influence of synthesis conditions is a critical next step. rsc.org Furthermore, exploring low-temperature template removal techniques, such as the ozonolysis mechanism, could provide pathways to preserve delicate framework structures and prevent coke formation. acs.orgrsc.org
Expanding Catalytic and Material Applications
The role of this compound as an SDA has been pivotal in the synthesis of important zeolites like ZSM-50 and all-silica zeolite beta. google.comacs.orgrsc.org A primary direction for future research is to leverage this templating ability to create novel porous materials. This includes targeting new zeolite and aluminophosphate framework topologies with unique pore architectures for advanced catalytic applications, such as in fine chemical synthesis or selective hydrocarbon conversions. google.com The non-fluorinated this compound cation's ability to direct the synthesis of multiple zeolites (beta or ZSM-50) suggests that subtle variations in synthesis conditions could be systematically explored to target other desirable structures. acs.org
In phase-transfer catalysis, research should move towards designing this compound-based catalysts for more complex and selective transformations. mdpi.com This could involve the synthesis of chiral derivatives, following the trend of other quaternary ammonium (B1175870) salts, to enable asymmetric phase-transfer catalysis, a highly valuable tool in the pharmaceutical and agrochemical industries. buchler-gmbh.com
Beyond catalysis, the application of this compound compounds in materials science is expanding. Their use as part of a solvent system for dissolving and derivatizing cellulose (B213188) opens new avenues in biorefinery and sustainable materials. mdpi.comresearchgate.net Future work should focus on optimizing these solvent systems and exploring the synthesis of novel cellulose-based ethers and esters with tailored properties. researchgate.netresearchgate.net
Refinement of Supramolecular Control and Theoretical Prediction
The ability of this compound and its derivatives to form supramolecular aggregates is fundamental to its function as an SDA. researchgate.netacs.org Future research should aim for a higher degree of control over this self-assembly process. This involves designing new derivatives with specific functional groups that can direct the formation of desired aggregates (e.g., dimers vs. monomers) within the synthesis gel, thereby controlling the nucleation and growth of the inorganic material. researchgate.net The interplay between the cation, solvent molecules, and inorganic species is complex, and understanding the thermodynamics and kinetics of their aggregation is key to rationally designing templates for specific material outcomes. researchgate.net
Theoretical prediction must evolve in parallel. Current computational methods, including molecular mechanics and DFT, have been instrumental in rationalizing the stability and interaction of the template within the zeolite pores. researchgate.netacs.orgrsc.org However, the next generation of theoretical work should focus on predictive modeling. This requires developing force fields and simulation protocols that can accurately forecast not only the most stable zeolite-SDA complex but also the likely crystalline product under specific synthesis conditions. rsc.org Combining classical nucleation theory with advanced molecular simulations could provide a powerful tool for the in silico design of novel materials, moving beyond simple van der Waals energy calculations which have proven insufficient for predicting phase selectivity. rsc.org
Interdisciplinary Research Opportunities for this compound Compounds
The versatility of this compound cations provides a fertile ground for interdisciplinary research. The bridge between materials chemistry and catalysis is well-established, with future work focusing on creating custom-designed zeolite catalysts for specific industrial processes. google.com The application in cellulose chemistry creates a strong link to green chemistry, polymer science, and biotechnology, with potential impacts on biofuel production and the development of renewable materials. mdpi.com
New frontiers for interdisciplinary research could include the development of functional hybrid materials. Instead of being removed after synthesis, the this compound cation could be designed to remain as an integral, functional component of the final material, for example, in creating ion-exchange membranes or materials with specific optical or electronic properties. Its ionic nature and interaction with anions could be exploited in the field of sensor technology. researchgate.net Furthermore, while avoiding direct medical applications, the study of how lipophilic cations like this compound are transported across biological membranes can continue to serve as a valuable model in biophysics and systems biology to understand fundamental transport mechanisms. dbkgroup.orgdbkgroup.org This research can inform the design of other molecular systems without focusing on therapeutic outcomes.
Compound and Material Reference Table
| Name/Abbreviation | Chemical Formula / Type | Key Role/Context |
| This compound (dbdm) | C₁₆H₂₀N⁺ | Core quaternary ammonium cation |
| This compound chloride | C₁₆H₂₂ClN | A common salt form of the cation. cymitquimica.com |
| This compound hydroxide | C₁₆H₂₁NO | Used as the template for zeolite beta synthesis. rsc.org |
| This compound fluoride (BMAF) | C₁₆H₂₀FN | Used in a solvent system for cellulose dissolution. researchgate.net |
| Benzyl-orthofluorobenzyldimethylammonium (o-FDBDM) | C₁₆H₁₉FN⁺ | Fluorinated derivative used as an SDA for ZSM-50. acs.org |
| para-fluorobenzyl derivative (p-FDBDM) | C₁₆H₁₉FN⁺ | Fluorinated derivative used as an SDA. acs.org |
| meta-fluorobenzyl derivative (m-FDBDM) | C₁₆H₁₉FN⁺ | Fluorinated derivative used as an SDA. acs.org |
| Benzyl chloride | C₇H₇Cl | Reactant for in situ synthesis of the cation. google.com |
| Dimethylbenzylamine | C₉H₁₃N | Reactant for in situ synthesis of the cation. google.com |
| Zeolite ZSM-50 (EUO framework) | Crystalline Silicate | Material synthesized using this compound as an SDA. google.comacs.org |
| Zeolite beta | Crystalline Silicate | Material synthesized using this compound as an SDA. rsc.orgrsc.org |
| Zeolite ZSM-12 (MTW framework) | Crystalline Silicate | Mentioned as a possible product with the dbdm cation. rsc.org |
| AFI-type materials (e.g., AlPO-5) | Aluminophosphate | Materials synthesized using this compound derivatives. researchgate.netacs.org |
| Cellulose | (C₆H₁₀O₅)ₙ | Biopolymer dissolved using a BMAF/DMSO solvent system. mdpi.comresearchgate.net |
| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS | Solvent used with BMAF for cellulose dissolution. mdpi.com |
Q & A
Q. Basic
- Single-crystal X-ray diffraction : Resolve atomic positions using software like SIR97 and SHELXL-97. Hydrogen atoms (except O–H) are modeled as riding atoms .
- DSC/TG analysis : Determine melting points (185–207°C) and decomposition steps. Calibrate instruments with standards (indium, zinc) .
- Hydrogen bonding analysis : Identify C–H⋯Br (2.7–3.3 Å) and π–π interactions (3.5–4.0 Å interplanar distances) using Mercury or Diamond software .
How can contradictions in reported melting points of this compound complexes be resolved methodologically?
Advanced
Discrepancies arise from solvent inclusion (e.g., acetonitrile/water in [(Bz₂Me₂N)₂][MnBr₄]·CH₃CN·H₂O) and hydration states. To address this:
- Perform DSC under identical conditions (heating rate: 10°C/min, N₂ atmosphere).
- Report solvent content via TGA mass loss below 100°C.
- Compare with structurally analogous compounds (e.g., tetrachlorometallates show 177–202°C melting points) .
What role do solvent molecules play in the supramolecular assembly of this compound complexes?
Advanced
Solvents like acetonitrile and water participate in hydrogen-bonded networks:
- In [(Bz₂Me₂N)₂][MnBr₄]·CH₃CN·H₂O, water forms O–H⋯N bonds with acetonitrile, while acetonitrile bridges cations via C–H⋯Br interactions.
- Solvent-free complexes rely on edge-to-face π–π interactions (3.8–4.2 Å) for stability.
Methodological tip: Use variable-temperature crystallography to monitor solvent loss effects .
How do computational methods enhance the interpretation of experimental crystallographic data for these complexes?
Q. Advanced
- DFT calculations : Predict lattice energies and validate hydrogen-bond strengths (e.g., C–H⋯Br vs. π–π contributions).
- Molecular dynamics simulations : Model thermal expansion and solvent evacuation pathways.
- Electrostatic potential maps : Identify charge-driven packing motifs (e.g., cation-anion alignment in P2₁/c space groups) .
What strategies mitigate challenges in synthesizing phase-pure this compound complexes with transition metals?
Q. Advanced
- Metal selectivity : Zn²⁺ and Co²⁺ yield phase-pure products more readily than Cu²⁺, which may form mixed-valence byproducts.
- Solvent screening : Methanol favors anhydrous phases, while water/acetonitrile mixtures promote solvate formation.
- Crystallization monitoring : Use in-situ PXRD to detect polymorph transitions during evaporation .
How do this compound salts compare structurally and functionally to other quaternary ammonium directing agents?
Advanced
Compared to tetrabutylammonium or benzalkonium salts:
- Steric effects : Bulky benzyl groups in Bz₂Me₂N⁺ restrict pore sizes in templated materials (e.g., ZSM-50 vs. ZSM-5).
- Thermal stability : Higher decomposition thresholds (200°C vs. 150°C for tetramethylammonium salts) due to aromatic stabilization.
- Hydrogen-bonding capacity : Enhanced C–H⋯X interactions compared to aliphatic ammonium salts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
